2,3-Dichloro-4-fluorobenzodifluoride
Description
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUPPLXMAMTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Dichloro-4-fluorobenzodifluoride CAS 1804514-36-0 properties
This is an in-depth technical guide on 2,3-Dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0) , structured for researchers and drug development professionals.
Advanced Fluorinated Building Block for Agrochemical & Pharmaceutical Synthesis
Executive Summary
This compound (CAS 1804514-36-0) represents a specialized class of polyhalogenated aromatic intermediates critical to the development of next-generation agrochemicals and pharmaceuticals. Characterized by a unique substitution pattern—incorporating a difluoromethyl (-CHF
Its primary utility lies in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced pyrethroid insecticides , where the difluoromethyl moiety enhances metabolic stability and membrane permeability without compromising binding affinity. This guide details its physicochemical properties, synthesis methodologies, and strategic applications in medicinal chemistry.[1]
Chemical Identity & Structural Analysis
The structural integrity of CAS 1804514-36-0 is defined by the precise positioning of electron-withdrawing groups, which modulate the acidity of the benzylic proton and the overall lipophilicity of the molecule.
| Property | Data |
| CAS Number | 1804514-36-0 |
| IUPAC Name | 2,3-Dichloro-1-(difluoromethyl)-4-fluorobenzene |
| Synonyms | 2,3-Dichloro-4-fluorobenzal fluoride; 1-(Difluoromethyl)-2,3-dichloro-4-fluorobenzene |
| Molecular Formula | C |
| Molecular Weight | 215.00 g/mol |
| SMILES | FC(F)c1ccc(F)c(Cl)c1Cl |
| InChI Key | Derived from structure |
Structural Significance
-
Difluoromethyl Group (-CHF
): Acts as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while resisting oxidative metabolism (e.g., by Cytochrome P450 enzymes). -
Vicinal Dichloro- Motif (2,3-Cl
): Induces a twisted conformation in biaryl systems due to steric hindrance, often critical for locking active conformations in enzyme binding pockets. -
Para-Fluoro Substituent (4-F): Blocks metabolic blocking at the para-position, preventing hydroxylation and extending the half-life of the final active ingredient (AI).
Physicochemical Properties
Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 2,3-dichlorobenzotrifluoride).
| Parameter | Value / Range | Relevance |
| Physical State | Colorless to pale yellow liquid | Handling & Dosing |
| Boiling Point | ~200–210 °C (at 760 mmHg) | Distillation Purification |
| Density | ~1.52 g/cm³ | Process Engineering |
| LogP (Predicted) | 3.8 – 4.2 | Lipophilicity / Membrane Permeability |
| Vapor Pressure | Low (< 0.1 mmHg at 20°C) | Volatility Management |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Extraction Protocols |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 1804514-36-0 typically follows two primary routes depending on scale and available starting materials. The Deoxofluorination Route is preferred for laboratory precision, while the Radical Chlorination/Halex Route is scalable for industrial production.
Route A: Deoxofluorination of 2,3-Dichloro-4-fluorobenzaldehyde
This method offers high selectivity and mild conditions, utilizing nucleophilic fluorinating agents to convert the aldehyde directly to the difluoromethyl group.
-
Starting Material: 2,3-Dichloro-4-fluorobenzaldehyde.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Conditions: DCM solvent, 0°C to RT, inert atmosphere (N
). -
Mechanism: The oxygen of the carbonyl attacks the sulfur center, followed by fluoride displacement to form the gem-difluoro linkage.
Route B: Radical Chlorination & Fluorine Exchange (Industrial)
Suitable for bulk manufacturing, this route utilizes cheaper reagents but requires careful control of radical propagation.
-
Precursor: 2,3-Dichloro-4-fluorotoluene.
-
Step 1 (Radical Chlorination): Reaction with Cl
gas under UV light or with radical initiators (AIBN) to form 2,3-dichloro-4-fluorobenzal chloride (-CHCl ). -
Step 2 (Halogen Exchange - Halex): Reaction with anhydrous HF or KF in a polar aprotic solvent (Sulfolane) with a phase transfer catalyst (18-crown-6 or TBAI).
Synthesis Workflow Diagram
Figure 1: Dual pathways for synthesis. Route A (Green) is preferred for R&D; Route B (Blue/Red) is preferred for scale-up.
Applications in Drug & Agrochemical Design
The difluoromethyl (-CHF
Bioisosterism & Metabolic Stability
-
Lipophilic Hydrogen Bond Donor: The C-H bond in -CHF
is polarized by the two fluorine atoms, allowing it to act as a weak H-bond donor (similar to -OH or -SH) but with significantly higher lipophilicity. This improves blood-brain barrier (BBB) penetration in CNS drugs and cuticle penetration in agrochemicals. -
Metabolic Blocking: The strength of the C-F bond (~116 kcal/mol) renders the position resistant to metabolic attack. In CAS 1804514-36-0, the combination of the 4-Fluoro and 1-Difluoromethyl groups effectively "armors" the benzene ring against oxidative degradation.
Target Classes
-
SDHI Fungicides: Used as a building block for carboxamide fungicides where the phenyl ring docks into the hydrophobic pocket of the succinate dehydrogenase enzyme (Complex II).
-
Pyrethroids: The polyhalogenated benzyl moiety mimics the alcohol component of pyrethroid esters, providing enhanced stability against esterases in resistant insect populations.
Bioisostere Logic Diagram
Figure 2: Strategic replacement of polar groups with -CHF2 to optimize pharmacokinetics.
Handling, Safety & Storage
Signal Word: WARNING
Hazard Statements (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the -CHF
group, leading to decomposition).
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the C-F bonds over extended periods.
-
Container: Teflon (PTFE) or HDPE containers are preferred over glass for long-term storage if trace HF generation is suspected.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry. Link
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
-
PubChem Compound Summary. (2023). 2,3-Dichloro-1-(difluoromethyl)-4-fluorobenzene (CAS 1804514-36-0). National Center for Biotechnology Information. Link
Sources
Introduction: Navigating the Safety Profile of a Novel Compound
An In-depth Technical Guide to the Safe Handling of 2,3-Dichloro-4-fluorobenzodifluoride and Related Halogenated Aromatics
In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which comprehensive safety data is not yet established. This compound presents such a case. The name itself is non-standard; the most chemically plausible interpretation for "benzodifluoride" in this context is a difluoromethyl group [-CHF2] attached to the benzene ring. This would correspond to 2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene (CAS No. 147754-36-7) .
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide has been synthesized from the safety profiles of structurally analogous halogenated aromatic compounds. The principles and protocols outlined herein are based on established best practices for handling chlorinated and fluorinated benzene derivatives, providing a robust framework for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the potential hazards and the causality behind recommended safety procedures.
Hazard Identification and GHS Classification: A Predictive Analysis
Based on the hazard classifications of similar compounds like dichlorofluorobenzenes and dichlorobenzotrifluorides, we can anticipate a GHS classification for this compound.[1][2][3][4] The presence of multiple halogen substituents on an aromatic ring typically imparts moderate to high toxicity and environmental persistence.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Warning / Danger | H225/H227: Highly flammable or Combustible liquid and vapor.[1] |
| Acute Toxicity (Oral/Dermal) | Warning / Danger | H301/H302: Toxic or Harmful if swallowed.[2][4][5][6] H310: Fatal in contact with skin.[5][6] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2][4] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2][4] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[4] | |
| Hazardous to the Aquatic Environment | Warning | H410: Very toxic to aquatic life with long-lasting effects.[4] |
Toxicological Profile and Routes of Exposure
The toxicological properties of halogenated aromatics are primarily driven by their reactivity and ability to penetrate biological membranes. Researchers must assume this compound presents significant health risks until proven otherwise.
-
Inhalation : Vapors may cause respiratory tract irritation.[4] In a laboratory setting, the primary engineering control must be a certified chemical fume hood to prevent vapor inhalation.[7]
-
Skin (Dermal) Contact : This is a critical route of exposure. Halogenated solvents can defat the skin, leading to irritation, and can be absorbed systemically.[6] Chronic exposure may lead to more severe health effects. Therefore, selecting the correct personal protective equipment (PPE) is not merely a recommendation but a necessity.
-
Eye Contact : Direct contact with the liquid or its vapors will likely cause serious eye irritation or damage.[2][4] Appropriate eye protection is mandatory.
-
Ingestion : Ingestion is likely to be harmful or toxic.[2][4] Strict prohibition of eating, drinking, or smoking in laboratory areas is a fundamental safety rule to prevent accidental ingestion.[2][6][8]
Laboratory Handling and Engineering Controls
A proactive approach to containment is the cornerstone of safely handling this compound.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[7][9] This is non-negotiable. The rationale is to maintain an inward airflow that prevents volatile vapors from entering the laboratory atmosphere and the user's breathing zone.
Personal Protective Equipment (PPE) - A Self-Validating System The selection of PPE must be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale and Best Practices |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for tears or holes before each use. Use proper removal techniques to avoid skin contact with the contaminated outer surface. Dispose of contaminated gloves as hazardous waste.[1] |
| Eyes/Face | Safety goggles with side shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield should be used when there is a significant splash risk.[10] |
| Body | Flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from minor splashes. Ensure it is fully buttoned.[10] Long-sleeved clothing is recommended.[11] |
| Respiratory | None required with proper fume hood use. | A respirator may be necessary only in the event of a major spill or failure of engineering controls, and its use requires specialized training and fit-testing.[12] |
Chemical Storage and Incompatibility
Proper storage is critical for preventing accidents and maintaining the chemical's integrity.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][13] The storage area should be secured and accessible only to authorized personnel.
-
Containers : Keep the container tightly closed to prevent the escape of vapors.[1][14] Ensure the original manufacturer's label remains intact and legible.
-
Segregation : Chemical segregation is vital to prevent dangerous reactions.
Table 3: Known Incompatibilities for Halogenated Compounds
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | Can cause violent reactions, leading to fire or explosion.[2][3] |
| Strong Bases | May cause decomposition or vigorous reactions.[2][3] |
| Reactive Metals (e.g., Na, K, Mg) | Can lead to explosive reactions. |
Fire and Explosion Hazards
While some halogenated compounds have low flammability, many are classified as combustible or flammable liquids.[1][3][11]
-
Extinguishing Media : Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][7] Do not use a direct water jet, as it may spread the fire.[6]
-
Hazardous Decomposition Products : In a fire, toxic and corrosive gases will be produced. The primary concern is the release of:
-
Firefighting Protocol : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these toxic fumes.[3][7][8]
Accidental Release and Spill Management
A clear, rehearsed spill response plan is essential. The complexity of the response depends on the scale of the spill.[15][16]
Workflow for Spill Response
Caption: Workflow for chemical spill response.
Detailed Spill Cleanup Protocol (Minor Spills)
-
Ensure Proper Ventilation : Work only with adequate ventilation, preferably within a fume hood.[7]
-
Wear Appropriate PPE : At a minimum, this includes a lab coat, safety goggles, and double-layered chemically resistant gloves.
-
Contain the Spill : Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[17]
-
Absorb and Collect : Carefully scoop the absorbent material into a designated, sealable, and chemically compatible container (e.g., a polyethylene pail).[12][15]
-
Decontaminate : Clean the spill area with soap and water or an appropriate solvent, and collect the cleaning materials as hazardous waste.[12][15]
-
Disposal : Seal and label the waste container as "Spill Debris containing this compound." Dispose of it through your institution's hazardous waste management program.[2][12]
First-Aid Measures: Immediate Response to Exposure
In the event of an exposure, immediate and correct action can significantly mitigate harm.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the exposure was significant.[1][2][12] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][8] |
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Characterization : The waste is likely to be classified as both a hazardous chemical waste and potentially an environmental hazard.
-
Disposal Method : Do not dispose of down the drain or in regular trash.[8] The preferred method of disposal is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[18]
-
Procedure : Collect waste in a properly labeled, sealed, and compatible container. Follow all local, state, and federal regulations for hazardous waste disposal, and coordinate with your institution's Environmental Health & Safety (EHS) office.[2][17]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2023). Thermo Fisher Scientific.
- Safety d
- Emergency and Spill Response Procedures - Auburn University.Auburn University.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety d
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Chemical Spill Procedures - Princeton EHS.Princeton University.
- Chemical Spill Procedures - University of Toronto EHS.University of Toronto.
- Safety Data Sheet - Matrix Scientific.
- Procedure for Chemical Spills - Ajman University.Ajman University.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Chem Service. (2016). Chem Service.
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2018). Santa Cruz Biotechnology.
- Chemical Safety Data Sheet MSDS / SDS - 3,4-Dichlorobenzotrifluoride. (2025). ChemicalBook.
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
- chemical handling and storage section 6.University of Toronto Scarborough.
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difference between 2,3-dichloro-4-fluorobenzodifluoride and benzotrifluoride
Comparative Analysis, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This guide provides a definitive technical comparison between Benzotrifluoride (BTF) and 2,3-dichloro-4-fluorobenzodifluoride (DCF-BDF) . While both compounds share a fluorinated benzylic core, they occupy distinct functional niches in chemical R&D.[1]
-
Benzotrifluoride is a thermodynamically stable, bulk solvent and general building block characterized by the chemically inert trifluoromethyl (
) group. -
This compound is a highly functionalized, reactive intermediate. Its value lies in the difluoromethyl (
) moiety—a lipophilic hydrogen bond donor—and its specific halogen substitution pattern, which primes the molecule for regioselective Nucleophilic Aromatic Substitution ( ).
This document details the physicochemical divergence, synthesis protocols, and validation workflows for utilizing DCF-BDF in high-value scaffold construction.
Structural & Physicochemical Divergence
The core difference lies in the fluorination level of the benzylic carbon and the electronic activation of the aromatic ring.
Comparative Data Table
| Feature | Benzotrifluoride (BTF) | This compound |
| CAS Registry | 98-08-8 | 1804514-36-0 |
| Structure | ||
| Benzylic Moiety | Trifluoromethyl ( | Difluoromethyl ( |
| H-Bond Capability | None (Hydrophobic) | Weak Donor (C-H |
| Lipophilicity ( | ~2.8 (High) | ~3.1 (Modulated by dipole) |
| Ring Reactivity | Deactivated (Meta-directing) | Activated at C4 (Ortho-Cl effect) |
| Primary Role | Solvent / Robust Intermediate | Late-Stage Scaffold / Bioisostere |
The "Bioisostere" Effect
The
Figure 1: Functional divergence between the inert trifluoromethyl group and the bioactive difluoromethyl scaffold.
Synthesis Protocols
While BTF is produced on a kiloton scale via radical chlorination of toluene followed by Swarts fluorination, This compound requires precision synthesis to prevent over-fluorination or ring chlorination.
Laboratory Scale Synthesis (Deoxo-Fluor Method)
Rationale: This method avoids harsh conditions (HF gas) and provides high selectivity for the aldehyde-to-difluoromethyl transformation.
Reagents:
-
Precursor: 2,3-dichloro-4-fluorobenzaldehyde (CAS: 1193268-00-0)
-
Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Solvent: Anhydrous DCM (Dichloromethane)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Charge flask with 2,3-dichloro-4-fluorobenzaldehyde (10.0 mmol) and anhydrous DCM (50 mL). Cool to 0°C.
-
Addition: Add Deoxo-Fluor (12.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the less polar difluoride ( ). -
Quench: Cool to 0°C. CAREFULLY add sat.
(aq). Gas evolution ( ) will occur. -
Workup: Extract with DCM (
mL). Dry organics over . -
Purification: Silica gel chromatography (100% Hexanes) to yield the product as a colorless oil.
Industrial Pathway (Radical Halogenation)
For scale-up (>1 kg), the cost of Deoxo-Fluor is prohibitive. The industrial route mirrors BTF production but requires tighter control.[1]
Figure 2: Industrial synthesis pathway via radical chlorination and Swarts exchange.
Reactivity & Validation: The Self-Validating System
To verify the identity and purity of This compound , one cannot rely solely on NMR due to the complex splitting patterns. A functional derivatization test is the gold standard.
The Validation Protocol
The C4-Fluorine atom is activated by the ortho-chlorine and the electron-withdrawing
Mechanism:
The nucleophile attacks C4, displacing fluoride. If the starting material were BTF, this reaction would fail under mild conditions (BTF requires extreme forcing conditions for
Step-by-Step Validation:
-
Mix: In a vial, dissolve 50 mg of the candidate DCF-BDF in 1 mL DMSO.
-
Reagent: Add 2 equivalents of Morpholine and 2 equivalents of
. -
Heat: Stir at 80°C for 2 hours.
-
Check: Analyze by LC-MS.
-
Positive Result: Appearance of mass
. -
Negative Result (BTF): No reaction; starting material persists.
-
Why this works: The 2,3-dichloro substitution twists the ring, preventing efficient resonance overlap, while the inductive effect of Cl and
Figure 3: Nucleophilic Aromatic Substitution (
Applications in Drug Development[2]
Fluoroquinolone Antibiotics
The 2,3-dichloro-4-fluoro motif is a precursor to "third-generation" quinolone pharmacophores. The
Agrochemicals
In herbicides, the
References
-
Matrix Scientific. (2024). Product Specification: this compound (CAS 1804514-36-0).[2] Matrix Scientific Catalog. Link
-
BenchChem. (2025).[3] Protocols for Halogenated Benzotrifluorides and Derivatives. BenchChem Technical Support. Link
- Swarts, F. (1898). Sur la préparation du trifluorométhylbenzène. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 375. (Foundational chemistry for benzotrifluoride synthesis).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Linclau, B., et al. (2014). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis. ResearchGate.[4][5] Link
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solubility of fluorinated dichlorobenzene derivatives in organic solvents
An In-depth Technical Guide to the Solubility of Fluorinated Dichlorobenzene Derivatives in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
Fluorinated dichlorobenzene derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries, serving as crucial intermediates in the synthesis of complex molecules. Their utility, however, is fundamentally linked to their solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these halogenated aromatics. We will delve into the core physicochemical principles governing their solubility, present a systematic workflow for solubility assessment, detail a robust experimental protocol for quantitative measurement, and introduce predictive models such as Hansen Solubility Parameters (HSP) to guide solvent selection.
Introduction: The Chemical Landscape of Fluorinated Dichlorobenzenes
Fluorinated dichlorobenzene derivatives are aromatic compounds where a benzene ring is substituted with two chlorine atoms and one or more fluorine atoms. The specific positioning of these halogens (isomerism) dramatically influences the molecule's physical and chemical properties, including its melting point, boiling point, and, most critically for synthetic chemists, its solubility.
The interplay between the electron-withdrawing nature of chlorine and the unique properties of fluorine (high electronegativity, small size) creates a complex electronic and steric environment on the aromatic ring. This environment dictates the intermolecular forces—van der Waals forces, dipole-dipole interactions, and potential for hydrogen bonding—that govern how these molecules interact with a solvent. Understanding these foundational principles is the first step toward mastering their application in the lab.
Foundational Principles: Why "Like Dissolves Like" Matters
The adage "like dissolves like" is the cornerstone of solubility prediction.[1] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For fluorinated dichlorobenzenes, which are generally non-polar to weakly polar, this principle provides a clear starting point for solvent selection.
-
Polarity and Dipole Moment : The arrangement of the chloro and fluoro groups on the benzene ring determines the overall molecular dipole moment. Symmetrical substitution can lead to a lower net dipole, reducing solubility in polar solvents. Asymmetrical substitution increases the dipole moment, enhancing interactions with polar solvent molecules.
-
Intermolecular Forces :
-
Dispersion Forces (van der Waals) : These are the primary forces at play for non-polar molecules. The large electron clouds of the chlorine atoms make these compounds polarizable, leading to significant dispersion forces. Solvents like hexane, toluene, and benzene, which also interact primarily through dispersion forces, are often good candidates for dissolving these derivatives.
-
Dipole-Dipole Interactions : The C-Cl and C-F bonds are polar. In asymmetrically substituted derivatives, these bond dipoles result in a net molecular dipole, allowing for favorable interactions with polar aprotic solvents like acetone or ethyl acetate.
-
Hydrogen Bonding : Fluorinated dichlorobenzenes are not hydrogen bond donors. They can act as extremely weak hydrogen bond acceptors via the halogen lone pairs, but this interaction is generally negligible. Consequently, their solubility in strong hydrogen-bonding solvents like water is very low, while solubility in protic solvents like ethanol is driven more by the solvent's alkyl portion than its hydroxyl group.[2][3]
-
The introduction of fluorine can have complex effects. While highly electronegative, the small size of the fluorine atom and the stability of the C-F bond can reduce the molecule's overall polarizability compared to its chlorinated counterparts, influencing the strength of dispersion forces.[4]
A Systematic Workflow for Solubility Assessment
A structured approach is essential to efficiently determine the solubility profile of a target compound. This workflow integrates theoretical prediction with practical experimentation, saving time and resources.
Reported Solubility Characteristics of Fluorinated Dichlorobenzene Isomers
While comprehensive quantitative data is sparse in publicly available literature, product specifications and safety data sheets provide valuable qualitative information. These compounds are consistently reported as being insoluble or immiscible in water but soluble in common organic solvents.[2][3][5]
| Compound | CAS Number | Common Solvents (Qualitative) | Water Solubility |
| 1,2-Dichloro-3-fluorobenzene | 36556-50-0 | Soluble in ethanol, ether.[3] | Insoluble.[3] |
| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | Soluble in ethanol, ether, benzene.[2] | Insoluble.[2] |
| 1,4-Dichloro-2-fluorobenzene | 348-59-4 | Described as "difficult to mix".[6] | Insoluble. |
| 2,4-Dichloro-1-fluorobenzene | 1435-48-9 | Soluble in many common organic solvents. | Insoluble. |
This table summarizes generally reported characteristics and should be confirmed by experimental determination for specific applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable, quantitative data, a standardized experimental protocol is necessary. The gravimetric method is a robust and widely applicable technique for determining the solubility of solid compounds in organic solvents.[7]
Objective: To determine the solubility of a fluorinated dichlorobenzene derivative in a selected organic solvent at a specific temperature (e.g., 25 °C) in mg/mL.
Materials:
-
Fluorinated dichlorobenzene derivative (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Syringes
-
Pre-weighed glass vials for collecting filtrate
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid fluorinated dichlorobenzene derivative to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent. An excess of solid must be visible to ensure saturation is reached.[7]
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 1-2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent completely. Avoid excessive heat which could sublime the solid.
-
Mass Determination: Once the solute is completely dry, weigh the collection vial again. The difference between this final mass and the initial tared mass is the mass of the dissolved solute.
-
Calculation:
-
Solubility (mg/mL) = (Final Vial Mass - Tared Vial Mass) / Volume of Filtered Aliquot
-
Self-Validation and Trustworthiness:
-
Ensure Excess Solid: Visually confirm undissolved solid remains at the end of the equilibration period.
-
Temperature Control: Maintain constant temperature throughout equilibration, settling, and sampling.
-
Run in Triplicate: Perform the experiment three times for each solvent to ensure reproducibility and calculate the standard deviation.
Predictive Approaches: Hansen Solubility Parameters (HSP)
For rapid screening of potential solvents, predictive models can be invaluable. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[8][9] The HSP model deconstructs the total Hildebrand solubility parameter into three components:
-
δD : Energy from dispersion forces.
-
δP : Energy from polar forces.
-
δH : Energy from hydrogen bonding forces.[4]
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[8]
The distance (Ra) between a solvent and a solute in Hansen space is calculated as: Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]½
A smaller 'Ra' value indicates a higher likelihood of solubility. By determining the HSP of a target fluorinated dichlorobenzene (either through experimental testing with a range of known solvents or using predictive software), a "solubility sphere" can be defined in Hansen space. Solvents whose parameters fall within this sphere are predicted to be good solvents for the compound. This method is exceptionally useful for identifying effective solvent blends, where two poor solvents can combine to create a good one.[9]
Conclusion
The solubility of fluorinated dichlorobenzene derivatives is a critical parameter governed by the intricate balance of intermolecular forces, which are in turn dictated by the specific isomeric arrangement of the halogen substituents. While qualitative data suggests general solubility in common non-polar and weakly polar organic solvents, a lack of comprehensive quantitative data necessitates a robust in-house capability for its determination. By combining a foundational understanding of physicochemical principles with systematic experimental protocols and powerful predictive tools like Hansen Solubility Parameters, researchers can efficiently navigate the challenges of solvent selection. This integrated approach empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel pharmaceuticals and materials.
References
- Vertex AI Search. (2023). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis.
- Ascent Chemical. (n.d.).
- BenchChem. (n.d.). 1,4-Dichloro-2,5-difluorobenzene | 400-05-5.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Fisher Scientific. (n.d.). 1,4-Dichloro-2-fluorobenzene, 99%, Thermo Scientific.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Unknown. (2023). Solubility of Organic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Unknown. (2017). Consideration of Hansen solubility parameters. Part 1.
- National Institutes of Health. (n.d.).
- Arevalo V., et al. (2024). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Journal of Supercritical Fluids, 210.
- NIST. (n.d.). 1,3-Dichloro-2-fluorobenzene. NIST Chemistry WebBook.
- Systems Applications International. (1980).
- Fisher Scientific. (n.d.). 1-Chloro-3-fluorobenzene, 99% 25 g.
- Semantic Scholar. (2021).
- ChemicalBook. (2026). 1,3-Dichloro-2-fluorobenzene | 2268-05-5.
- Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-fluorobenzene 98 2268-05-5.
- Agency for Toxic Substances and Disease Registry. (n.d.). 4.
- DrugFuture.com. (n.d.). Fluorobenzene.
- National Institute of Standards and Technology. (n.d.).
- PubChem. (n.d.). Benzene, 2,4-dichloro-1-fluoro-.
- PubChem. (n.d.). 1,3-Dichloro-2-fluorobenzene.
- PubChem. (n.d.). Benzene, 1,2-dichloro-3-fluoro-.
- Chemistry LibreTexts. (2023).
- ChemBK. (2024). 1,2-dichloro-3-fluorobenzene.
- Unknown. (n.d.).
- Chemistry Steps. (n.d.).
- PubChem. (n.d.). 1,4-Dichlorobenzene.
- LookChem. (n.d.). FLUOROBENZENE.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorobenzene = 99 106-46-7.
- U.S. Environmental Protection Agency. (n.d.). 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties.
- CDH Fine Chemical. (n.d.).
- ChemDmart. (n.d.). Specification [CAS No.:1435-48-9] 2,4-Dichloro-1-Fluorobenzene.
Sources
- 1. chem.ws [chem.ws]
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- 3. 1,2-Dichloro-3-Fluorobenzene | Properties, Uses, Safety, Supplier China | Buy High Purity Chemical [chlorobenzene.ltd]
- 4. hansen-solubility.com [hansen-solubility.com]
- 5. 1-Chloro-3-fluorobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 1,4-Dichloro-2-fluorobenzene, 99%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Methodological & Application
Application Note & Protocol: Deoxofluorination of 2,3-Dichloro-4-Fluorobenzaldehyde to Synthesize 2,3-Dichloro-4-fluoro-1-(difluoromethyl)benzene
Abstract: This document provides a comprehensive guide for the deoxofluorination of 2,3-dichloro-4-fluorobenzaldehyde to yield 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene. The gem-difluoromethyl (-CHF₂) group is a critical pharmacophore in modern drug discovery, valued for its ability to act as a bioisostere of hydroxyl or thiol groups, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa. This protocol focuses on the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) as a robust and thermally stable reagent for this transformation. We present a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization.
Introduction: The Significance of Gem-Difluorination
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a drug candidate's profile. It can improve bioavailability, enhance binding affinity, and block metabolic pathways, making it a highly sought-after functional group.[1]
The conversion of a carbonyl group (aldehyde or ketone) to a gem-difluoromethylene group is one of the most direct methods for introducing this moiety.[2][3] This transformation is typically achieved using nucleophilic fluorinating agents, with aminosulfur trifluorides being the most prominent class of reagents.[4][5] While diethylaminosulfur trifluoride (DAST) has been widely used, its limited thermal stability poses significant safety risks, especially on a larger scale.[6][7] Deoxo-Fluor, a related reagent, offers superior thermal stability, making it a safer and more reliable choice for demanding fluorination reactions.[7][8] This protocol has been designed to leverage the advantages of Deoxo-Fluor for the efficient and safe synthesis of 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene, a potentially valuable building block for novel agrochemicals and pharmaceuticals.
Reaction Scheme and Mechanism
The overall transformation involves the replacement of the carbonyl oxygen of 2,3-dichloro-4-fluorobenzaldehyde with two fluorine atoms.
Overall Reaction:
Caption: General scheme for the deoxofluorination of the target aldehyde.
Mechanistic Pathway
The deoxofluorination of aldehydes with aminosulfur trifluorides like Deoxo-Fluor or DAST proceeds through a well-established mechanistic pathway.[2][9]
-
Activation of Carbonyl: The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of Deoxo-Fluor. This is followed by the elimination of hydrogen fluoride (HF), which may be scavenged or act as a catalyst, to form an intermediate alkoxyaminosulfur difluoride.
-
First Fluoride Transfer: A fluoride ion then displaces the sulfur-containing group via a nucleophilic substitution (SN1 or SN2-like) at the carbonyl carbon, forming a monofluorinated intermediate.
-
Second Fluorination: The resulting hemiacetal-like intermediate undergoes a similar activation and substitution sequence to replace the remaining hydroxyl group, ultimately yielding the gem-difluoro product.
Caption: Simplified mechanism of aldehyde deoxofluorination.
Reagent Selection: Deoxo-Fluor vs. DAST
The choice of fluorinating agent is critical for reaction success and safety. While both DAST and Deoxo-Fluor are effective, their properties differ significantly.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Thermal Stability | Decomposes, sometimes explosively, above 80-90 °C.[2] | More stable; decomposition initiates around 140 °C.[10] Safer for larger scale.[8] |
| State | Yellow liquid. | Yellow to colorless liquid.[7] |
| Handling | Fuming liquid; reacts violently with water. Requires careful handling and storage.[11][12] | Reacts violently with water to form HF but is generally easier to handle than DAST.[7][13] |
| Byproducts | Generates corrosive HF.[11] | Generates corrosive HF.[10] |
| Typical Use | Effective for converting alcohols, aldehydes, and ketones.[2][6] | Often gives better yields and has superior chemoselectivity compared to DAST.[7] |
For this protocol, Deoxo-Fluor is selected due to its enhanced thermal stability, which provides a significantly larger safety margin.[8][10]
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade/Purity | Supplier |
| 2,3-Dichloro-4-fluorobenzaldehyde | ≥97% | Standard chemical supplier |
| Deoxo-Fluor | (ca. 50% in THF or neat) | Sigma-Aldrich, Enamine, etc. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared |
| Brine (Saturated NaCl) | Aqueous solution | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Standard chemical supplier |
| Silica Gel | 230-400 mesh | Standard chemical supplier |
| Hexanes / Ethyl Acetate | HPLC grade | Standard chemical supplier |
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet for inert atmosphere
-
Glass syringe or dropping funnel for addition of reagent
-
Low-temperature bath (ice-water or dry ice/acetone)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Glass column for chromatography
Critical Safety Precautions
-
Corrosivity and Toxicity: Deoxo-Fluor is a corrosive liquid that reacts violently and exothermically with water to generate highly toxic and corrosive hydrogen fluoride (HF).[10][13] All operations MUST be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or neoprene recommended), safety goggles, a face shield, and a flame-resistant lab coat.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2] All glassware must be rigorously dried in an oven before use.
-
Quenching: The reaction must be quenched carefully by slowly transferring the reaction mixture to a cooled, vigorously stirred solution of saturated sodium bicarbonate. This neutralizes acidic byproducts like HF and unreacted reagent. Caution: CO₂ gas evolution will occur.[10]
-
Thermal Hazard: Do not heat the reaction above 110 °C, as Deoxo-Fluor can decompose exothermically at higher temperatures.[10]
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100-mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Substrate Preparation: To the flask, add 2,3-dichloro-4-fluorobenzaldehyde (1.0 equiv, e.g., 1.91 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via syringe to dissolve the aldehyde.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.5 equiv, e.g., 5.54 g, 25.0 mmol) dropwise to the cooled solution over 20-30 minutes using a syringe. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching a small aliquot.
-
Quenching: Prepare a separate flask containing a vigorously stirred, cooled (0 °C) solution of saturated aqueous NaHCO₃ (50 mL). Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.[10]
-
Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the deoxofluorination protocol.
Product Characterization
The final product, 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene, should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Result for 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene |
| ¹H NMR | Aromatic protons (2H) appearing as multiplets in the aromatic region (~7.2-7.8 ppm). A characteristic triplet for the -CHF₂ proton at ~6.6-7.0 ppm due to coupling with the two fluorine atoms (²JHF ≈ 50-60 Hz). |
| ¹⁹F NMR | A signal for the aromatic fluorine atom. A doublet for the -CHF₂ group at approximately -110 to -125 ppm, coupled to the single proton (²JFH ≈ 50-60 Hz). |
| ¹³C NMR | Signals for the aromatic carbons. A characteristic triplet for the -CF₂ carbon at ~110-120 ppm due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-240 Hz). |
| Mass Spec (EI) | Molecular ion (M⁺) peak corresponding to the molecular weight (212.0 g/mol for C₇H₃Cl₂F₃). A characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio). |
Note: Exact chemical shifts (ppm) and coupling constants (J) are predictive and should be confirmed experimentally. The use of NMR is particularly powerful for identifying fluorinated compounds due to the distinct signals and coupling patterns observed in ¹⁹F and ¹H spectra.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagent due to moisture exposure.2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of Deoxo-Fluor; ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.2. Extend the reaction time to 24 hours or longer; consider gently warming the reaction to 40 °C if no conversion is seen at RT. |
| Formation of Byproducts | 1. Reaction temperature too high, causing reagent decomposition.2. Presence of water leading to hydrolysis of intermediates. | 1. Maintain the reaction at room temperature or below.2. Ensure anhydrous conditions are strictly maintained throughout the procedure. |
| Difficult Purification | 1. Incomplete quenching leading to acidic residue.2. Co-elution of product with byproducts. | 1. Ensure the quenching step is thorough; test the aqueous pH to confirm it is basic before work-up.2. Optimize the eluent system for column chromatography; a shallow gradient may be required. |
References
- Vertex AI Search. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. Retrieved February 13, 2026.
- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved February 13, 2026.
- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides. Retrieved February 13, 2026.
- Enamine. (n.d.). DAST. Retrieved February 13, 2026.
- Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved February 13, 2026.
- ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved February 13, 2026.
- American Chemical Society. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved February 13, 2026.
- Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved February 13, 2026.
- Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026.
- Who we serve. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved February 13, 2026.
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Retrieved February 13, 2026.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor. Retrieved February 13, 2026.
- Enamine. (n.d.). Deoxofluor. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. Retrieved February 13, 2026.
- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved February 13, 2026.
- News-Medical. (2019). Characterizing Small Molecules with NMR. Retrieved February 13, 2026.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
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- 4. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DAST - Enamine [enamine.net]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. reddit.com [reddit.com]
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- 13. fishersci.com [fishersci.com]
- 14. news-medical.net [news-medical.net]
using DAST for synthesis of 2,3-Dichloro-4-fluorobenzodifluoride
Application Note: Synthesis of 2,3-Dichloro-4-fluorobenzodifluoride via DAST-Mediated Deoxofluorination
Abstract
This application note details the protocol for the synthesis of This compound (IUPAC: 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene) from its aldehyde precursor using Diethylaminosulfur trifluoride (DAST) . This transformation is a critical step in generating fluorinated building blocks for next-generation agrochemicals and fluoro-quinolone antibiotics. The guide emphasizes safety protocols regarding DAST's thermal instability, mechanistic insights into nucleophilic fluorination of electron-deficient arenes, and a self-validating purification workflow.
Introduction & Strategic Utility
The introduction of a difluoromethyl group (
DAST remains the reagent of choice for this transformation due to its ability to operate under mild conditions (0°C to RT) compared to
Reaction Mechanism
The conversion proceeds via a nucleophilic fluorination mechanism. DAST acts as both the activating agent for the carbonyl oxygen and the source of fluoride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The DAST sulfur atom is attacked by the carbonyl oxygen, eliminating a fluoride ion.
-
Intermediate Formation: An unstable alkoxy-aminosulfur difluoride intermediate is formed.
-
Gem-Difluorination: The released fluoride ion attacks the benzylic carbon, displacing the aminosulfur moiety. This step repeats or occurs in concert to generate the gem-difluoride.
Figure 1: Mechanistic pathway for the deoxofluorination of benzaldehydes using DAST.
Safety Assessment (Critical)
DAST is a high-energy reagent. Strict adherence to safety parameters is non-negotiable.
| Hazard Class | Risk Description | Mitigation Strategy |
| Thermal Instability | DAST decomposes exothermically above 90°C , potentially detonating. | Never heat reaction >50°C. Do not distill DAST residues to dryness. |
| Shock Sensitivity | Residues can be shock-sensitive. | Quench all reaction mixtures before disposal. |
| Chemical Burns | Hydrolyzes to form HF (Hydrofluoric Acid) upon contact with moisture/skin. | Use plastic ware where possible. Keep Calcium Gluconate gel nearby. |
| Pressure Build-up | Reaction generates HF gas; quenching generates | Perform in a well-ventilated fume hood. Use a bubbler for gas release. |
Experimental Protocol
Target: 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene Scale: 10 mmol (Lab Scale)
Materials
-
Precursor: 2,3-Dichloro-4-fluorobenzaldehyde (1.93 g, 10 mmol)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (2.42 g, 1.98 mL, 15 mmol, 1.5 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous (20 mL)
-
Quench: Saturated Aqueous
-
Equipment: 100 mL round-bottom flask (RBF), Teflon-coated stir bar, addition funnel,
atmosphere.
Step-by-Step Workflow
Figure 2: Operational workflow for DAST fluorination.
Detailed Procedure
-
Setup: Flame-dry a 100 mL RBF and cool under a stream of nitrogen. Add 2,3-Dichloro-4-fluorobenzaldehyde (1.93 g, 10 mmol) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Using a plastic syringe (glass can be etched by trace HF), slowly add DAST (1.98 mL, 15 mmol) dropwise over 10 minutes.
-
Note: The solution may turn slightly yellow/orange. Fuming is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by a less polar difluoride spot ( ).
-
-
Quenching (Hazardous Step): Cool the reaction mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 50 mL of saturated
at 0°C.-
Warning: Vigorous
evolution will occur. Do not seal the vessel. Stir until bubbling ceases.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). Combine organic layers. -
Washing: Wash combined organics with water (20 mL) and brine (20 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss). -
Purification:
-
Preferred: Vacuum distillation (Kugelrohr) if the product is an oil. Expected bp: ~80–90°C at 1 mmHg (estimated based on analogs).
-
Alternative: Flash column chromatography on silica gel (100% Hexanes
5% EtOAc/Hexanes).
-
Analytical Validation
Trustworthiness relies on data verification. The product is characterized by the distinct splitting patterns in NMR due to H-F and F-F coupling.
| Technique | Expected Signal | Interpretation |
| Represents the | ||
| Represents the aromatic fluorine (Ar-F). | ||
| Characteristic benzylic proton signal ( | ||
| GC-MS | M+ peak at ~214/216/218 (Cl isotope pattern) | Confirms molecular weight and dichloro pattern. |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Electron-withdrawing groups (Cl, F) on the ring deactivate the carbonyl, making the carbocation intermediate harder to form.
-
Solution: Increase DAST to 2.0 eq. If necessary, heat to reflux (40°C) in DCM. Do not exceed 50°C.
-
-
Issue: Elimination Byproduct (Ar-CF=CH-R).
-
Cause: Not applicable for benzaldehydes (no
-hydrogens). However, hydrolysis back to aldehyde can occur if the quench is too acidic. -
Solution: Ensure quench is basic (NaHCO3) and rapid.
-
-
Issue: Glass Etching.
-
Cause: HF generation.
-
Solution: Use a polypropylene reaction vessel or liner if strict HF-free conditions are required, though standard borosilicate is usually acceptable for single-use batch reactions.
-
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Hudlický, M. (1988). "Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes." Organic Reactions, 35, 513. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10954177, 1,5-Dichloro-2,4-difluorobenzene" (Structural Analog Data). Link
Advanced Protocol: Synthesis of Benzodifluorides using XtalFluor-E
Executive Summary & Strategic Rationale
The synthesis of gem-difluorides at benzylic positions (benzodifluorides) is a critical transformation in medicinal chemistry, often employed to block metabolic oxidation at benzylic sites or to modulate lipophilicity (logP) and pKa. Historically, this transformation relied on DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . While effective, these reagents possess severe safety liabilities: they are thermally unstable (risk of detonation >90°C), release copious anhydrous HF upon hydrolysis, and are incompatible with borosilicate glass.
XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) represents a paradigm shift. It is a crystalline, thermally stable salt that does not generate free HF in the absence of a promoter.
-
Mechanism: It operates via a "fluoride-starved" mechanism, activating the carbonyl oxygen without immediately releasing fluoride, thereby suppressing elimination side-products (styrenes).
-
Safety: Decomposition temperature is significantly higher (>200°C) compared to DAST (~140°C), making it suitable for scale-up.
This guide provides a validated protocol for converting benzaldehydes and benzophenones to their corresponding gem-difluorides using XtalFluor-E and HF-amine promoters.
Mechanistic Insight
Unlike DAST, which contains labile S-F bonds that spontaneously release fluoride, XtalFluor-E is a stable salt. The reaction requires an exogenous fluoride source (promoter) to drive the nucleophilic substitution.
Reaction Pathway[1][2][3][4][5][6][7][8]
-
Activation: The sulfinium cation of XtalFluor-E acts as a potent Lewis acid, coordinating to the carbonyl oxygen.
-
Nucleophilic Attack: The promoter (e.g., Et₃N·3HF) supplies the fluoride ion, which attacks the activated carbonyl carbon.
-
Gem-Difluorination: A second activation/substitution sequence occurs, displacing the sulfur leaving group to form the gem-difluoride.
Mechanistic Diagram (DOT)
Figure 1: Mechanistic pathway for XtalFluor-E mediated gem-difluorination. Note the requirement for an exogenous fluoride promoter.
Comparison of Fluorinating Reagents
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Dec. ~140°C) | Low (Dec. ~140°C) | High (Dec. >200°C) |
| HF Release | Spontaneous (Hydrolysis) | Spontaneous | Negligible (requires promoter) |
| Glass Compatibility | No (Etches glass) | No | Yes (Borosilicate compatible) |
| Selectivity | Moderate (Elimination common) | Moderate | High (Reduced elimination) |
Experimental Protocol
Reagents & Equipment[5][9][10][11]
-
Substrate: Benzaldehyde derivative (1.0 equiv).[1]
-
Reagent: XtalFluor-E (Sigma-Aldrich #719439 or similar), 1.2 – 1.5 equiv.
-
Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) or Et₃N·2HF, 1.5 – 2.0 equiv.
-
Note: Et₃N·3HF is cheaper and standard; Et₃N·2HF is less aggressive if acid-sensitive groups are present.
-
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Vessel: Standard round-bottom flask (glass is acceptable) or Teflon/HDPE vial for higher safety assurance.
Step-by-Step Procedure (Benzaldehyde → Difluoromethylbenzene)
Step 1: Preparation (In Fume Hood) Ensure all glassware is oven-dried and cooled under nitrogen/argon. Although XtalFluor-E is stable, moisture will consume the reagent.
Step 2: Reaction Setup
-
Charge the reaction vessel with XtalFluor-E (1.5 equiv) and a magnetic stir bar.
-
Suspend the solid in Anhydrous DCM (0.5 M concentration relative to substrate).
-
Cool the suspension to 0 °C (ice bath).
-
Add the Substrate (1.0 equiv) to the suspension.
-
Critical Step: Dropwise add the Promoter (Et₃N·3HF, 2.0 equiv).
-
Observation: The suspension may clear up or change color as the fluorinating complex forms.
-
Step 3: Reaction
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) .
-
Stir for 2 to 18 hours .
-
Monitoring: Check reaction progress via TLC or ¹⁹F NMR (look for disappearance of starting material and appearance of -CHF₂ doublet around -110 ppm).
-
Optimization: If the substrate is a ketone (e.g., benzophenone), heating to reflux (40 °C) may be required.
-
Step 4: Quench & Workup
-
Cool the mixture to 0 °C.
-
Slowly quench by adding Saturated Aqueous NaHCO₃ (approx. 2x reaction volume).
-
Caution: CO₂ evolution will occur. Add slowly to prevent overflow.
-
-
Stir vigorously for 15 minutes to ensure neutralization of HF species.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine .[2]
-
Dry over Anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
Step 5: Purification Purify the crude residue via silica gel flash chromatography.[1] Gem-difluorides are typically non-polar and elute similarly to the parent carbonyl but are less polar than the corresponding alcohol.
Workflow Diagram (DOT)
Figure 2: Operational workflow for XtalFluor-E gem-difluorination.
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| No Reaction | Lack of Promoter | Ensure Et₃N·3HF or DBU is added.[3] XtalFluor-E alone is inert to carbonyls. |
| Low Conversion | Steric Bulk (Ketones) | Increase temperature to reflux (40°C) or switch to 1,2-dichloroethane (80°C). Increase equivalents of XtalFluor-E/Promoter to 2.0/3.0. |
| Elimination (Styrene) | Basic conditions | Ensure the reaction is not too basic. Et₃N·3HF is acidic/neutral. Avoid DBU if elimination is observed; stick to HF-amine complexes. |
| Glass Etching | High HF concentration | While XtalFluor-E is glass-safe, Et₃N·3HF can etch glass over long periods. Use Teflon vessels for reactions >24h. |
References
-
Original Discovery & Method: Beaulieu, F.; Beauregard, L.-P.; Courchesne, G.; Couturier, M.; LaFlamme, F.; L’Heureux, A. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents..
-
Detailed Scope & Safety: L’Heureux, A.; Beaulieu, F.; Bennett, C.; Bill, D. R.; Clayton, S.; LaFlamme, F.; Mirmehrabi, M.; Tadayon, S.; Tovell, D.; Couturier, M. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. [J. Org.[4][5][1][6] Chem. 2010 , 75, 3401–3411]([Link]).
-
Benzaldehyde Optimization: Mahé, O.; Paquin, J.-F. Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E®)..
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthetic Strategies for the Conversion of Aldehydes to Difluoromethyl Groups
Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif. Its ability to serve as a lipophilic hydrogen bond donor and act as a bioisostere of hydroxyl or thiol groups allows for the fine-tuning of a molecule's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][2]
The conversion of a readily available aldehyde functionality into a difluoromethyl group represents one of the most direct and powerful strategies for introducing this moiety into complex molecules. This transformation allows for late-stage functionalization, a critical capability in drug development where lead compounds are modified to optimize their properties.[3]
This guide provides an in-depth analysis of the primary synthetic methodologies for this conversion. We will move beyond simple procedural lists to explore the mechanistic underpinnings, reagent selection rationale, and practical considerations for each major pathway. The protocols described herein are designed to be self-validating, providing researchers with the necessary detail to implement these transformations with confidence.
Method 1: Deoxyfluorination of the Carbonyl Group
The most established and direct route for converting an aldehyde to a difluoromethyl group is through deoxofluorination. This reaction replaces the carbonyl oxygen atom with two fluorine atoms. The choice of reagent is critical and is often a balance between reactivity, safety, and scalability.
Mechanistic Overview
Deoxyfluorination reactions using dialkylaminosulfur trifluoride (DAST) and its analogues proceed via the activation of the aldehyde carbonyl oxygen by the electrophilic sulfur center of the reagent. This is followed by nucleophilic attack of fluoride and subsequent elimination, driven by the formation of a strong sulfur-oxygen double bond, to yield the gem-difluoroalkane.
Key Reagents and Protocols
A. Diethylaminosulfur Trifluoride (DAST)
DAST is a highly effective but hazardous liquid fluorinating agent.[4] It is sensitive to moisture and can decompose exothermically, making it unsuitable for large-scale reactions without specialized equipment.[5] Its use is typically reserved for small-scale laboratory synthesis where its high reactivity is advantageous.
Experimental Protocol: Deoxyfluorination of an Aromatic Aldehyde using DAST
-
Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2–1.5 eq.) dropwise to the stirred solution via syringe. Maintain the temperature below -70 °C during the addition.
-
Causality Note: The slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Trustworthiness Check: This step neutralizes any remaining DAST and the highly corrosive hydrogen fluoride (HF) byproduct. Proceed with extreme caution as gas evolution (CO₂) will occur.
-
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
B. Deoxo-Fluor® and Fluolead™: Safer Alternatives
To address the safety and stability issues of DAST, several alternatives have been developed.
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a liquid reagent that is more thermally stable than DAST, making it a safer choice for reactions that may require gentle heating.[6][7]
-
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid that is stable in air, has high thermal stability, and is significantly easier and safer to handle than its liquid counterparts.[8]
Experimental Protocol: Deoxyfluorination using Deoxo-Fluor®
The protocol is similar to that for DAST, but the initial addition can often be performed at 0 °C, and the reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive completion.[6] Always consult specific literature for the substrate of interest, but typically 2-3 equivalents of Deoxo-Fluor® are used.[6][7]
Experimental Protocol: Deoxyfluorination using Fluolead™
-
Preparation: To a solution of the aldehyde (1.0 eq.) in an anhydrous non-polar solvent like toluene or hexane, add Fluolead™ (1.5–2.0 eq.).
-
Acid Co-catalyst: For enhanced reactivity, an acid catalyst such as HF-pyridine can be added.[9]
-
Reaction: Stir the mixture at room temperature or heat as required (up to 100 °C is possible due to the reagent's stability) until the reaction is complete.[9]
-
Workup and Purification: Follow the standard quenching and purification procedures as outlined for DAST.
Comparative Summary of Deoxyfluorinating Reagents
| Reagent | Physical State | Thermal Stability | Typical Conditions | Key Safety Considerations |
| DAST | Liquid | Low (decomposes > 90°C) | -78 °C to RT | Moisture sensitive, exothermic decomposition, generates HF.[5] |
| Deoxo-Fluor® | Liquid | Moderate (decomposes > 140°C) | 0 °C to RT, can be heated | More stable than DAST, but still moisture sensitive and generates HF.[6][7] |
| Fluolead™ | Crystalline Solid | High | RT to 100 °C | Air and moisture stable, easy to handle, safer for scale-up.[8] |
General Workflow for Deoxyfluorination
Caption: General experimental workflow for aldehyde deoxyfluorination.
Method 2: Nucleophilic Difluoromethylation
An alternative strategy involves the addition of a difluoromethyl anion (CF₂H⁻) equivalent to the aldehyde carbonyl. This approach forms an α-difluoromethyl alcohol intermediate. The CF₂H⁻ synthon is typically generated in situ from a stable precursor by deprotonation with a strong base.
Key Reagents and Protocols
A. Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)
This is a robust and widely used reagent that, upon deprotonation, forms a stabilized (phenylsulfonyl)difluoromethyl anion.[10][11]
Experimental Protocol: Nucleophilic Addition using PhSO₂CF₂H
-
Preparation: In a nitrogen-purged flask, dissolve difluoromethyl phenyl sulfone (1.2 eq.) in an anhydrous solvent such as THF or DMF. Cool the solution to -78 °C.
-
Deprotonation: Add a strong base, such as potassium tert-butoxide (t-BuOK, 1.2 eq.) or LDA, portion-wise or as a solution, keeping the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the anion.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the anion solution at -78 °C.
-
Reaction: Stir the mixture at low temperature for 1-3 hours, then allow it to warm to room temperature. Monitor for the consumption of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting α-(phenylsulfonyl)difluoromethyl alcohol by column chromatography.
-
Note: The sulfonyl group often needs to be removed in a subsequent reductive desulfonylation step (e.g., using samarium iodide or magnesium in methanol) to yield the final difluoromethyl carbinol.
-
B. Diethyl Difluoromethylphosphonate ((EtO)₂P(O)CF₂H)
This phosphonate-based reagent provides another pathway to generate a nucleophilic difluoromethyl species. The reaction initially yields a phosphate intermediate which can be cleaved in a one-pot procedure to give the desired difluoromethyl alcohol.[10]
Experimental Protocol: One-Pot Difluoromethylation using (EtO)₂P(O)CF₂H
-
Intermediate Formation: Prepare the α-hydroxy difluoromethylphosphonate intermediate by reacting the aldehyde with diethyl difluoromethylphosphonate in the presence of a base like LDA.[10]
-
Methanolysis (Cleavage): To a solution of the crude α-hydroxy difluoromethylphosphonate intermediate (1.0 eq.) in THF/methanol, add an excess of sodium methoxide (MeONa, 3-4 eq.).[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the cleavage is complete (monitored by TLC/LC-MS).
-
Workup and Purification: Quench the reaction with water or saturated NH₄Cl (aq), and perform a standard extractive workup. Purify the final difluoromethyl alcohol product by column chromatography. This one-pot method can provide excellent yields.[10]
Reaction Pathway for Nucleophilic Addition
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stable Fluorinating Reagent with Ease of Handling “FLUOLEAD™" | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
scale-up procedure for 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene
An Application Note for the Scale-Up Synthesis of 1-(Difluoromethyl)-2,3-dichloro-4-fluorobenzene
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for transitioning from laboratory-scale synthesis to pilot-plant production. We present a robust, two-step synthetic strategy starting from 2,3-dichloro-4-fluorobenzaldehyde, focusing on safety, efficiency, and scalability. This guide is intended for researchers, process chemists, and chemical engineers involved in drug development and fine chemical manufacturing.
Introduction and Strategic Rationale
The incorporation of the difluoromethyl (-CHF₂) group into aromatic systems is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene represents a valuable building block, combining the unique electronic properties of the -CHF₂ group with a densely functionalized aromatic core.
While several methods exist for difluoromethylation, many common laboratory reagents like diethylaminosulfur trifluoride (DAST) are unsuitable for large-scale production due to high cost, thermal instability, and hazardous decomposition pathways.[2] Similarly, direct difluoromethylation using ozone-depleting substances like chlorodifluoromethane (CHF₂Cl) is environmentally untenable and heavily regulated.[3][4]
Therefore, this guide details a more practical and scalable approach: the conversion of the readily available 2,3-dichloro-4-fluorobenzaldehyde to the target molecule via a dithioacetal intermediate followed by oxidative fluorinolysis. This strategy is selected for its:
-
Scalability: Avoids highly energetic or difficult-to-handle reagents.
-
Safety: Employs manageable reagents with well-understood hazard profiles.
-
Robustness: The two-step process is high-yielding and less susceptible to side reactions compared to direct, single-step fluorinations.
Overall Synthetic Scheme
The proposed synthesis follows a two-stage pathway designed for industrial application.
Caption: Two-step synthesis of the target compound.
Laboratory-Scale Protocol (Exemplar: 25 g Scale)
This protocol establishes the baseline chemistry and provides material for initial analytical characterization.
Step 1: Synthesis of 2-(2,3-dichloro-4-fluorophenyl)-1,3-dithiolane
-
Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer, charge 2,3-dichloro-4-fluorobenzaldehyde (25.0 g, 129.5 mmol) and dichloromethane (DCM, 250 mL).
-
Reagent Addition: Cool the stirred solution to 0-5°C using an ice bath. Add 1,2-ethanedithiol (13.4 g, 142.5 mmol, 1.1 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 g, 7.8 mmol, 0.06 eq) over 10 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to 10°C and slowly quench by adding 10% aqueous sodium bicarbonate (NaHCO₃) solution (150 mL). Separate the organic layer.
-
Purification: Wash the organic layer with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude dithioacetal as a pale yellow oil or solid. The product is typically of sufficient purity (>95% by GC) for the next step.
-
Expected Yield: 32-35 g (92-98%).
-
Step 2: Synthesis of 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene
--- SAFETY WARNING --- Pyridine·HF (Olah's Reagent) is highly corrosive and toxic. All operations must be conducted in a high-performance chemical fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Use plastic or Teflon labware where possible, as HF etches glass.
-
Reactor Setup: In a 1 L reactor vessel made of perfluoroalkoxy (PFA) or a similar HF-resistant material, equipped with a mechanical stirrer, nitrogen inlet, and a low-temperature thermometer, dissolve the crude dithioacetal (32.0 g, 119.8 mmol) in anhydrous DCM (350 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 70% hydrogen fluoride-pyridine solution (Py·HF, 55 mL, approx. 2.4 mol HF, 20 eq) via a Teflon syringe, keeping the internal temperature below -65°C.
-
Oxidant Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (41.0 g, 143.7 mmol, 1.2 eq) portion-wise over 1 hour, ensuring the temperature does not exceed -60°C.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight (approx. 16 hours).
-
Quenching & Work-up: Carefully pour the reaction mixture onto a stirred slurry of ice (500 g) and aqueous NaHCO₃ (saturated solution, 500 mL). Caution: Vigorous gas evolution (CO₂). Ensure the final aqueous solution is basic (pH > 8).
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers and wash with water and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless liquid.
-
Expected Yield: 20-23 g (75-85% over two steps).
-
Analytical Characterization: Confirm structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
-
Scale-Up Considerations & Process Hazard Analysis
Transitioning from the bench to a pilot plant requires a thorough analysis of potential hazards and engineering challenges.
Process Hazard Analysis (PHA)
A summary of key hazards and mitigation strategies is crucial for safe operation.
| Reagent/Process Step | Hazard | Mitigation Strategy |
| BF₃·OEt₂ | Corrosive, moisture-sensitive, releases toxic fumes. | Handle under inert atmosphere. Use closed-system charging. Have a caustic scrubber available for off-gas. |
| 1,2-Ethanedithiol | Potent stench, toxic. | Use in a well-ventilated area or closed system. Off-gas should be directed through a bleach scrubber. |
| Pyridine·HF | Extreme Hazard: Highly corrosive, toxic by inhalation and skin contact, causes severe burns, can be fatal. Etches glass. | Mandatory: Use of specialized HF-resistant reactors (Glass-Lined Steel is acceptable, PFA-lined is better). Operators must wear full acid-resistant PPE. Anhydrous calcium gluconate gel must be readily available as a first aid antidote for skin exposure. |
| DBDMH Addition | Highly exothermic reaction with Py·HF. | Strict temperature control (-78°C to -60°C). Slow, portion-wise addition. Reactor must have a high-efficiency cooling jacket and an emergency quenching plan (e.g., pre-chilled isopropanol). |
| Quenching | Vigorous gas (CO₂) evolution, potential for foaming and pressure buildup. | Use an oversized vessel for the quench. Add the reaction mixture slowly to the quench solution (reverse addition). Ensure adequate headspace in the quench reactor. |
Engineering & Equipment Controls
Caption: Workflow for scaling chemical synthesis.
-
Heat Management: The oxidative fluorinolysis step is significantly exothermic. A pilot-scale glass-lined reactor (GLR) with a jacket connected to a thermal control unit (TCU) is mandatory to provide sufficient cooling capacity and precise temperature control.
-
Mass Transfer: Simple magnetic stirring is ineffective at scale. An overhead mechanical stirrer with a pitched-blade or retreat-curve impeller is required to ensure homogeneity, especially during the portion-wise addition of the solid DBDMH. Baffles within the reactor are essential to prevent vortexing and improve mixing.
-
Materials & Containment: For the fluorination step, a glass-lined steel (GLS) reactor is the minimum standard. All associated piping, valves, and probes must be constructed from HF-compatible materials like Hastelloy C-276 or have a PFA/PTFE lining.
Pilot-Scale Protocol (Exemplar: 2.5 kg Scale)
This protocol outlines the procedure for a 100 L glass-lined reactor.
Step 1: Dithioacetal Formation
-
Reactor Preparation: Ensure the 100 L GLR is clean, dry, and purged with nitrogen.
-
Charging: Charge 2,3-dichloro-4-fluorobenzaldehyde (2.50 kg, 13.0 mol) and DCM (25 L) into the reactor.
-
Cooling & Addition: Start agitation and cool the reactor contents to 0-5°C. Charge 1,2-ethanedithiol (1.34 kg, 14.3 mol) followed by the slow, subsurface addition of BF₃·OEt₂ (110 g, 0.78 mol) via a metering pump over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Allow the batch to warm to 20-25°C and hold for 4-6 hours. Take samples for in-process control (IPC) via GC to confirm completion.
-
Work-up: Cool the reactor to 10°C. Slowly pump in 10% aqueous NaHCO₃ solution (15 L) to quench the reaction. After the quench, stop agitation and allow the layers to settle for 30 minutes. Drain the lower aqueous layer.
-
Washes: Charge deionized water (10 L), agitate for 15 minutes, settle, and drain the aqueous layer. Repeat with brine (10 L).
-
Solvent Swap/Concentration: The DCM solution of the intermediate can be used directly or concentrated and swapped to a fresh solvent for the next step, depending on process specifics.
Step 2: Oxidative Fluorinolysis
-
Reactor Preparation: Ensure the 100 L GLR designated for HF chemistry is clean, dry, and pressure-tested.
-
Charging: Charge the dithioacetal intermediate (approx. 3.2 kg in 35 L DCM) into the reactor.
-
Cooling: Cool the reactor contents to -78°C. This may require liquid nitrogen as a coolant for the TCU.
-
Reagent Addition:
-
Slowly charge 70% Py·HF (5.5 L) via a dedicated, corrosion-resistant pump, maintaining the temperature below -65°C.
-
Set up a solid-charging system (e.g., an isolated glovebox over a manway) to add DBDMH (4.1 kg). Add the solid in 10-15 portions over 2-3 hours. CRITICAL: Monitor the internal temperature and off-gas flow continuously. Pause addition if the temperature rises above -60°C.
-
-
Reaction & Quench: Follow the reaction and quenching procedures as described in the lab protocol, using appropriately scaled quantities and equipment (e.g., pumping the reaction mass into a separate, larger quench vessel containing the ice/bicarbonate slurry).
-
Isolation & Purification: After work-up, the crude product in DCM is transferred to a distillation unit. Perform fractional distillation under reduced pressure to achieve the desired purity.
Quality Control Specifications
The final product must meet stringent quality standards before being released for further use.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the reference spectra | ¹H NMR, ¹⁹F NMR, MS |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |
| Individual Impurity | ≤ 0.15% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | DCM ≤ 600 ppm | Headspace GC |
Conclusion
The successful scale-up of 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene hinges on a deep understanding of the underlying chemistry and a rigorous approach to process safety and engineering. The detailed two-step process, moving through a dithioacetal intermediate, offers a robust and controllable pathway that avoids many of the pitfalls of other fluorination methods. By implementing the engineering controls, process hazard analyses, and detailed protocols described herein, researchers and drug development professionals can confidently transition this valuable intermediate from the laboratory to pilot-scale production.
References
-
Air Liquide. (2010). b safety data sheet: Dichlorodifluoromethane (R12). [5]
-
BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. [6]
-
ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. [7]
-
European Patent Office. Process for producing fluorobenzaldehydes - EP 0289942 B1. [8]
-
Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes. [9]
-
Google Patents. US5227531A - Process for the preparation of fluorobenzaldehydes. [10]
-
Guidechem. (2023). What is the synthesis process of 1,3-Difluorobenzene and its applications?[11]
-
Indiana Department of Environmental Management. DICHLORODIFLUOROMETHANE (CCl2F2) also known as Freon 12. [12]
-
JMU Scholarly Commons. (2020). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [13]
-
MDPI. (2023). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [2]
-
National Center for Biotechnology Information. (2016). Fluorination Methods for Drug Discovery and Development. [14]
-
National Center for Biotechnology Information. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [1]
-
National Center for Biotechnology Information. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [15]
-
National Center for Biotechnology Information, PubChem. Dichlorodifluoromethane. [16]
-
New Jersey Department of Health. (2005). HAZARD SUMMARY: DICHLORODIFLUOROMETHANE. [17]
-
NOAA. dichlorodifluoromethane - Report | CAMEO Chemicals. [18]
-
Quick Company. “Process For The Preparation Of Fluorinated Aromatic Compounds”. [19]
-
ResearchGate. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [20]
-
ResearchGate. (2014). Fluorinated Aromatic Compounds. [21]
-
ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [22]
-
Royal Society of Chemistry. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. [3]
-
Supporting Information For. General procedure for the difluoromethylation of aryl bromides. [23]
-
Synfacts. (2010). Recent Advances in the Synthetic Application of Difluorocarbene.
-
The Journal of Organic Chemistry. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. [4]
-
Vector Solutions. (1998). MATERIAL SAFETY DATA SHEET - DICHLORODIFLUOROMETHANE. [24]
-
Western Oregon University. Dichlorodifluoromethane. [25]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 3. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 10. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. in.gov [in.gov]
- 13. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 14. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dichlorodifluoromethane | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
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- 25. people.wou.edu [people.wou.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dichloro-4-fluorobenzodifluoride Synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,3-Dichloro-4-fluorobenzodifluoride (also known as 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene ). This guide addresses the critical challenges in the two-stage synthesis: radical chlorination of the toluene precursor and the subsequent halogen exchange (Halex) fluorination.
Welcome to the Advanced Fluorination Support Hub.
Topic: Yield Optimization & Troubleshooting for Geminal Difluorination
Target Molecule: this compound (CAS: 1804514-36-0)
Primary Route: Radical Chlorination
Process Overview & Critical Pathways
The synthesis of this compound typically proceeds via the radical chlorination of 2,3-dichloro-4-fluorotoluene to the benzal chloride intermediate, followed by fluorination (Halex) to the target benzal fluoride.
Reaction Scheme
The transformation relies on the precise control of the benzylic carbon's oxidation state.
Figure 1: Critical reaction pathways and yield-loss mechanisms.
Phase 1: Precursor Synthesis (The Benzal Chloride)
Objective: Convert 2,3-dichloro-4-fluorotoluene to 2,3-dichloro-4-fluorobenzal chloride (
Troubleshooting Guide: Radical Chlorination
| Issue | Symptom | Root Cause | Corrective Action |
| Low Conversion | High residual toluene starting material. | Radical quencher (O | Sparge reaction with N |
| Over-Chlorination | Presence of | Excess Cl | Stop reaction at 95% conversion . Do not aim for 100%. Purify via distillation.[1][2] Reduce Cl |
| Ring Chlorination | New peaks in GC-MS (M+34). | Electrophilic substitution competing with radical path. | Remove Lewis acid impurities (Fe, Al) from reactor walls. Add trace radical promoter (e.g., PCl |
| Dimerization | High boiling impurities / Tars. | Radical concentration too high. | Lower the reaction temperature. Dilute Cl |
Expert Insight: The 2,3-dichloro substitution pattern sterically hinders the benzylic position slightly, but the electron-withdrawing nature of the ring deactivates it towards electrophilic attack. This is advantageous for avoiding ring chlorination but requires higher temperatures (
Phase 2: Fluorination (The Halex Reaction)
Objective: Convert
Protocol A: Anhydrous HF (Industrial Standard)
Best for scale-up (>1 kg).
-
Charge: Autoclave with 2,3-dichloro-4-fluorobenzal chloride.
-
Reagent: Add anhydrous HF (4–6 equivalents).
-
Catalyst: Add Lewis acid catalyst (
or , 1–2 mol%). -
Conditions: Heat to
under autogenous pressure (approx. 15–20 bar). -
Workup: Vent excess HF (scrubber). Neutralize residue with cold
solution. Distill.
Protocol B: KF / Phase Transfer Catalysis (Lab/Pilot)
Best for safety and smaller scales (<1 kg).
-
Solvent: Sulfolane (high boiling, stable).
-
Reagent: Spray-dried KF (2.5 equivalents).
-
Catalyst: Tetraphenylphosphonium bromide (
) or 18-Crown-6 (2–5 mol%). -
Conditions:
for 12–24 hours. Strictly anhydrous.
Troubleshooting Guide: Fluorination Yield
Q: Why is my reaction stalling at the monofluoride (
-
Diagnosis: The second chlorine displacement is significantly slower due to the "fluorine effect" (strong C-F bond strengthens the remaining C-Cl bond) and steric hindrance from the 2,3-dichloro motif.
-
Solution:
-
HF Route: Increase temperature by
or increase catalyst ( ) loading. -
KF Route: This is a common issue with KF. Switch to a more active solvent like Sulfolane or DMI (1,3-Dimethyl-2-imidazolidinone). Ensure KF is "spray-dried" (high surface area).
-
Q: I see a large "Benzaldehyde" peak in my crude NMR. Where did it come from?
-
Diagnosis: Hydrolysis. Benzal fluorides and chlorides are extremely sensitive to moisture at high temperatures.
-
Solution:
-
Dry all solvents to <50 ppm water (Karl Fischer titration).
-
Dry KF at
under vacuum for 4 hours before use. -
Ensure the reactor is leak-tight; atmospheric moisture is sufficient to ruin the yield.
-
Q: The product is decomposing during distillation.
-
Diagnosis: Thermal instability catalyzed by residual Lewis acids or HF.
-
Solution:
-
Wash the organic phase thoroughly with basic water (
) to remove all traces of acid before distillation. -
Add a stabilizer (e.g.,
powder) to the distillation pot to scavenge trace acid generation.
-
FAQ: Specific Yield Killers
Q1: Can I use DAST or Deoxo-Fluor instead of HF/KF? A: Yes, for small-scale (<10g) R&D. However, for the dichloro substituted ring, the reaction may be sluggish.
-
Protocol: React 2,3-dichloro-4-fluorobenzaldehyde (not the chloride) with DAST (2.2 eq) in DCM at
. -
Warning: DAST is shock-sensitive and expensive. Not viable for scale-up.
Q2: How does the "2,3-dichloro" pattern affect reactivity compared to standard benzal fluoride synthesis?
A: The steric bulk at the 2-position (ortho to the reaction center) significantly retards the
Q3: What is the target purity for the intermediate benzal chloride? A: You must achieve <0.5% benzaldehyde and <2% benzotrichloride before starting fluorination.
-
Benzaldehyde consumes 2 equivalents of fluorinating agent (forming
which kills the reaction). -
Benzotrichloride forms benzotrifluoride, which is chemically very similar to the product and nearly impossible to separate by distillation (boiling points are often within
).
Analytical Checkpoints
Use the following data to validate your steps.
| Compound | 1H NMR (CDCl3) | 19F NMR (CDCl3) | Key Feature |
| Precursor ( | Methyl singlet | ||
| Intermediate ( | Benzal proton (deshielded) | ||
| Target ( | Triplet in proton NMR is diagnostic. |
References
- Halex Reaction Mechanisms: Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Industrial Fluorination: Hougham, G., et al. (1999). Fluoropolymers 2: Properties. Plenum Press.
-
Benzal Fluoride Synthesis
-
Preparation of fluorinated benzal chlorides: (Describes chlorination/fluorination of substituted toluenes).
-
Process for producing benzotrifluorides and benzodifluorides: (Catalytic fluorination with HF).
-
-
Solvent Effects in Fluorination : Grushin, V. V. (2014). The Organometallic Fluorine Chemistry of Palladium. Chemical Reviews. Link (Discusses "fluorine effect" and solvent choice).
Disclaimer: This guide is for research purposes only. Handling HF and pressurized chlorine requires specialized safety training and equipment (Hastelloy/Monel reactors).
Sources
Technical Support Center: Minimizing Elimination Byproducts in Difluoromethylation Reactions
Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the difluoromethyl (-CF2H) group while minimizing common elimination byproducts. The -CF2H group is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, often enhancing metabolic stability and membrane permeability.[1][2] However, its installation is not without challenges, with elimination reactions often competing with the desired substitution, leading to reduced yields and purification difficulties.
This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve clean and efficient difluoromethylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to elimination byproducts in difluoromethylation?
A1: Elimination byproducts in difluoromethylation reactions primarily arise from two competing pathways with the desired nucleophilic substitution (SN2):
-
E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group. This pathway is favored by strong, sterically hindered bases and is a common issue in dehydrofluorination reactions.
-
α-Elimination: In reactions involving difluorocarbene (:CF2) intermediates, the difluoromethyl anion or a related metal-difluoromethyl species can undergo elimination of a fluoride ion to form the highly reactive difluorocarbene.[3] This carbene can then lead to various undesired side products.[3]
The balance between SN2 and elimination pathways is sensitive to several factors, including the substrate structure, the nature of the base and solvent, temperature, and the specific difluoromethylating agent used.
Q2: How does the choice of difluoromethylating agent influence byproduct formation?
A2: Difluoromethylating agents can be broadly categorized as nucleophilic, electrophilic, and radical precursors, each with its own propensity for side reactions.[2][4]
-
Nucleophilic Reagents (e.g., TMSCF₂H): (Difluoromethyl)trimethylsilane (TMSCF₂H) is a common nucleophilic difluoromethylating agent that often generates difluorocarbene (:CF₂) in situ.[1][2] The formation of this highly reactive intermediate can lead to undesired side reactions if not efficiently trapped by the nucleophile.[5]
-
Electrophilic Reagents: These reagents, such as S-(difluoromethyl)sulfonium salts, can directly difluoromethylate nucleophiles.[6] However, under certain conditions, they can also be susceptible to base-induced elimination pathways.
-
Radical Precursors (e.g., BrCF₂H, sulfinates): Radical difluoromethylation, often initiated by photoredox catalysis, introduces the •CF₂H radical.[2] While this method can be highly effective for C-H difluoromethylation, side reactions can occur, such as undesired radical additions to other parts of the molecule.[7]
Q3: Can the substrate itself promote elimination?
A3: Absolutely. Substrates with the following features are more prone to elimination:
-
Steric Hindrance: Bulky groups near the reaction center can hinder the SN2 pathway, making the E2 pathway more favorable.
-
Acidic Protons: The presence of acidic protons alpha to the leaving group facilitates deprotonation by the base, initiating the E2 mechanism.
-
Leaving Group Ability: A better leaving group will favor both SN2 and E2 reactions. The choice of activating agent for alcohols or other functional groups is therefore critical.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues with detailed explanations and actionable solutions.
Issue 1: Low yield of the desired difluoromethylated product with significant formation of an alkene byproduct.
Plausible Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is a common issue, particularly in the difluoromethylation of alcohols and alkyl halides.
Solutions:
-
Modify the Base:
-
Reduce Basicity: Switch to a weaker, non-nucleophilic base. For instance, if you are using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
Increase Steric Hindrance: A sterically hindered base is less likely to act as a nucleophile but can still promote elimination. If elimination is the primary issue, a less hindered base might be preferable.
-
-
Optimize the Solvent:
-
Increase Solvent Polarity: Polar aprotic solvents like DMF, DMSO, or acetonitrile can stabilize the SN2 transition state more than the E2 transition state, thus favoring substitution.[8]
-
Avoid Protic Solvents: Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.[8]
-
-
Lower the Reaction Temperature:
-
Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore significantly reduce the rate of elimination relative to substitution.
-
dot
Caption: Competing SN2 and E2 pathways in difluoromethylation.
Issue 2: Formation of multiple unidentified byproducts, possibly from difluorocarbene.
Plausible Cause: Your reaction is likely generating difluorocarbene (:CF₂), which is not being efficiently trapped by your substrate.[5] This can happen when using reagents like TMSCF₂H with a base or difluoromethanol.[1][5]
Solutions:
-
Increase Nucleophile Concentration: Ensure your substrate (the nucleophile) is present in a sufficient concentration to trap the transient difluorocarbene as it is formed.
-
Control the Rate of Carbene Generation:
-
Slow Addition of Base/Reagent: Instead of adding all the base or difluoromethylating agent at once, use a syringe pump for slow addition. This keeps the instantaneous concentration of the carbene low, favoring reaction with the substrate over side reactions.
-
Lower Temperature: As with E2 elimination, α-elimination to form the carbene can often be suppressed by running the reaction at a lower temperature.[3]
-
dot
Caption: Fate of the difluorocarbene intermediate.
Issue 3: Difluoromethylation of alcohols results in low conversion or decomposition.
Plausible Cause: The difluoromethylation of alcohols can be challenging due to the relatively low nucleophilicity of the hydroxyl group and competing elimination reactions.[9] Strongly basic conditions required for deprotonation can also cause side reactions.[9]
Solutions:
-
Choice of Reagent and Conditions:
-
Activation of the Alcohol:
-
In some cases, converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) prior to difluoromethylation can improve yields, although this adds extra steps.
-
Table 1: Comparison of Reagents for Alcohol Difluoromethylation
| Reagent | Typical Conditions | Advantages | Limitations |
| TMSCF₂Br | Weakly basic or acidic | Mild conditions, good for tertiary alcohols[9][10] | May require optimization |
| FSO₂CF₂CO₂H | Acidic | Effective for primary and secondary alcohols | Not suitable for tertiary alcohols, produces SO₂[9] |
| S-(difluoromethyl)sulfonium salt | Mild conditions | Broad functional group compatibility[6] | Reagent may not be commercially available |
Issue 4: Poor reactivity with thiol substrates.
Plausible Cause: While thiols are generally good nucleophiles, issues can arise from disulfide formation or incompatibility with the reaction conditions.
Solutions:
-
Ensure Anhydrous and Inert Conditions: Thiols can be oxidized to disulfides in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Base Selection: A non-nucleophilic base is essential to deprotonate the thiol without competing in the reaction. A common choice is potassium carbonate.
-
Reagent Choice: For S-difluoromethylation, reagents that generate difluorocarbene are often effective.[5]
Optimized Protocol: Minimizing Elimination in the Difluoromethylation of a Secondary Alcohol
This protocol provides a general guideline for the difluoromethylation of a secondary alcohol using TMSCF₂Br, a method known to minimize elimination byproducts.[9]
Materials:
-
Secondary alcohol (1.0 mmol)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₂Br (1.5 mmol) to the reaction mixture via syringe over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
TMSCF₂Br: This reagent serves as a practical difluorocarbene source under mild conditions.[9]
-
K₂CO₃: A mild, non-nucleophilic base that is less likely to promote E2 elimination compared to stronger bases.
-
DMF: A polar aprotic solvent that favors the SN2 pathway.[8]
-
Low Temperature & Slow Addition: These conditions help to control the rate of difluorocarbene formation, minimizing side reactions.
dot
Caption: Workflow for alcohol difluoromethylation.
By understanding the underlying mechanisms and carefully selecting reaction parameters, the formation of elimination byproducts in difluoromethylation reactions can be significantly minimized, leading to higher yields and cleaner product profiles.
References
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol - Benchchem.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- side reactions and byproduct formation in difluoromethylation - Benchchem.
- Technical Support Center: Solvent Effects on Difluoromethanol and Difluoromethylation Reactions - Benchchem.
- Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
- The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis - Benchchem.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Difluoromethylation Agents - Organofluorine / Alfa Chemistry.
- Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing).
- Mechanochemical Difluoromethylations of Alcohols - JYX.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. jyx.jyu.fi [jyx.jyu.fi]
Technical Support Center: Purification of 2,3-Dichloro-4-fluorobenzotrifluoride by Vacuum Distillation
Welcome to the Technical Support Center for the purification of 2,3-Dichloro-4-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized halogenated aromatic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe purification of your target compound via vacuum distillation.
Introduction
2,3-Dichloro-4-fluorobenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purification is a critical step to ensure the quality and efficacy of the final products. Vacuum distillation is the method of choice for purifying such high-boiling point compounds, as it allows for distillation at lower temperatures, thereby preventing thermal degradation.[2] This guide provides practical, field-proven insights to navigate the nuances of this purification technique.
Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of 2,3-Dichloro-4-fluorobenzotrifluoride, their probable causes, and systematic solutions.
Problem 1: Difficulty in Achieving or Maintaining a Stable Vacuum
Symptoms:
-
The vacuum gauge reading is higher than expected.
-
The pressure fluctuates significantly during the distillation.
-
The solvent or low-boiling impurities are not distilling off at the expected temperature.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| System Leaks | Leaks are the most common cause of vacuum problems. Even a small leak can prevent the system from reaching the desired low pressure. | Leak Detection: Carefully inspect all glassware for cracks or chips. Ensure all joints are properly greased with a suitable vacuum grease and securely clamped. Check all tubing connections for a tight fit. A hissing sound is a tell-tale sign of a leak. |
| Improperly Sealed Joints | Ground glass joints that are not properly seated or greased will inevitably leak under vacuum. | Greasing Technique: Apply a thin, uniform layer of vacuum grease to the upper part of the male joint. When the joints are connected, a clear, unbroken seal should be visible. |
| Degraded Tubing | Over time, vacuum tubing can become brittle, cracked, or lose its elasticity, leading to leaks. | Regular Inspection: Periodically inspect all vacuum tubing for signs of wear and tear. Replace any tubing that appears stiff or has visible cracks. |
| Inefficient Vacuum Source | The vacuum pump or water aspirator may not be functioning optimally. | Pump Maintenance: For oil-based pumps, check the oil level and clarity. Contaminated oil should be changed. For water aspirators, ensure a high and consistent water flow rate. |
Problem 2: Bumping or Violent Boiling of the Liquid
Symptoms:
-
Sudden, vigorous boiling of the crude material, which can lead to contamination of the distillate.
-
Liquid splashing into the condenser and receiving flask.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Lack of Nucleation Sites | Smooth boiling requires nucleation sites for bubbles to form. Under vacuum, traditional boiling chips are ineffective as the trapped air is quickly removed. | Stirring: The most effective method to prevent bumping is vigorous and constant stirring of the distillation flask using a magnetic stir bar and stir plate. |
| Too Rapid Heating | Heating the distillation flask too quickly can cause superheating of the liquid, leading to sudden, violent boiling. | Gradual Heating: Apply heat gradually using a heating mantle with a temperature controller. This allows for even heat distribution and controlled boiling. |
| Residual Low-Boiling Solvents | If significant amounts of low-boiling solvents are present, they can vaporize rapidly and cause bumping when heat is applied under vacuum. | Initial Low-Temperature Evacuation: Before applying significant heat, evacuate the system at a lower temperature to gently remove any residual solvents. |
Problem 3: Product Not Distilling at the Expected Temperature
Symptoms:
-
The heating mantle is at a high temperature, but no distillate is being collected.
-
The observed boiling point is significantly different from the estimated value.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Inaccurate Pressure Reading | The vacuum gauge may be faulty or not calibrated, leading to an incorrect estimation of the boiling point. | Gauge Calibration: If possible, calibrate your vacuum gauge. Alternatively, distill a known compound with a well-established boiling point-pressure curve to verify the accuracy of your system's pressure reading. |
| Poor Heat Transfer | Inefficient heating of the distillation flask can prevent the compound from reaching its boiling point. | Proper Insulation: Insulate the distillation head and the upper part of the flask with glass wool or aluminum foil to minimize heat loss. Ensure the heating mantle is in good contact with the flask. |
| Presence of High-Boiling Impurities | The presence of significant amounts of higher-boiling impurities can elevate the boiling point of the mixture. | Fractional Distillation: If impurities with close boiling points are suspected, a fractional distillation column can be used to improve separation. |
| Incorrect Boiling Point Estimation | The estimated boiling point may be inaccurate. | Use a Nomograph: Utilize a pressure-temperature nomograph or an online calculator based on the Clausius-Clapeyron equation to get a more accurate estimate of the boiling point at your operating pressure.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the estimated atmospheric boiling point of 2,3-Dichloro-4-fluorobenzotrifluoride?
Q2: How can I estimate the boiling point of 2,3-Dichloro-4-fluorobenzotrifluoride under a specific vacuum?
You can use a pressure-temperature nomograph, which is a graphical tool that relates the boiling points of substances at different pressures.[2][8][9] To use it, you will need the atmospheric boiling point (or an estimate) and the pressure of your vacuum system. Online calculators that utilize the Clausius-Clapeyron equation are also excellent resources for this purpose.[3][4][10]
Q3: What are the likely impurities in a crude sample of 2,3-Dichloro-4-fluorobenzotrifluoride?
The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of halogenated aromatics can include:
-
Isomeric Products: Other isomers of dichlorofluorobenzotrifluoride may be formed as byproducts.
-
Unreacted Starting Materials: Depending on the reaction, starting materials may remain in the crude product.
-
Over- or Under-halogenated Byproducts: Compounds with more or fewer chlorine or fluorine atoms may be present.
-
Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.
Q4: What safety precautions should I take when performing a vacuum distillation of this compound?
As a halogenated aromatic compound, 2,3-Dichloro-4-fluorobenzotrifluoride should be handled with care. The following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14][15]
-
Fume Hood: Conduct the entire distillation process in a well-ventilated fume hood.
-
Implosion Hazard: Inspect all glassware for cracks or defects before use, as they can implode under vacuum.
-
Thermal Hazards: Use caution when working with the heating mantle and hot glassware.
-
Chemical Hazards: Avoid inhalation of vapors and skin contact. In case of contact, wash the affected area immediately with plenty of water.[11][13][14]
Q5: Can I use boiling chips for vacuum distillation?
No, boiling chips are not effective under vacuum. The trapped air that creates the boiling action is quickly removed, rendering them useless. Vigorous stirring with a magnetic stir bar is the recommended method to ensure smooth boiling.
Experimental Protocol: Vacuum Distillation of 2,3-Dichloro-4-fluorobenzotrifluoride
This protocol provides a step-by-step guide for the purification of 2,3-Dichloro-4-fluorobenzotrifluoride.
Materials and Equipment:
-
Round-bottom flask (distillation pot)
-
Claisen adapter
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Magnetic stir bar and stir plate
-
Heating mantle with a temperature controller
-
Vacuum pump or water aspirator
-
Vacuum gauge (manometer)
-
Vacuum grease
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
Step-by-Step Procedure:
-
System Assembly:
-
Thoroughly clean and dry all glassware. Inspect each piece for any defects.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude 2,3-Dichloro-4-fluorobenzotrifluoride to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the distillation apparatus as shown in the diagram below. Use a Claisen adapter to provide an extra neck for a capillary bleed or to prevent bumping.
-
Apply a thin layer of vacuum grease to all ground glass joints.
-
Securely clamp the apparatus to a retort stand.
-
-
Initiating the Vacuum:
-
Connect the vacuum adapter to a cold trap and then to the vacuum source.
-
Start the cooling water flow through the condenser.
-
Turn on the magnetic stirrer to ensure vigorous stirring.
-
Gradually apply the vacuum to the system. Observe the initial bubbling as volatile impurities and dissolved gases are removed.
-
-
Distillation:
-
Once a stable vacuum is achieved and the initial outgassing has subsided, begin to heat the distillation flask gently with the heating mantle.
-
Increase the temperature gradually until the product begins to boil and the vapor ring starts to rise up the distillation head.
-
Record the temperature at which the first drops of distillate are collected in the receiving flask, along with the stable vacuum pressure. This is the boiling point at that pressure.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Once the temperature stabilizes and the desired product is distilling, switch to a clean receiving flask to collect the purified 2,3-Dichloro-4-fluorobenzotrifluoride.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
-
Terminating the Distillation:
-
Once the distillation is complete, or if the amount of liquid in the distillation flask is very low, turn off the heating mantle and lower it from the flask.
-
Allow the system to cool down to room temperature.
-
Slowly and carefully vent the system by introducing an inert gas like nitrogen or by allowing air to enter through the vacuum adapter. Do not turn off the vacuum pump before venting the system, as this can cause back-siphoning of pump oil.
-
Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable, labeled container.
-
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the vacuum distillation process.
Data Summary: Estimated Boiling Points
The following table provides estimated boiling points of 2,3-Dichloro-4-fluorobenzotrifluoride at various pressures, based on an estimated atmospheric boiling point of 180°C and the use of a standard pressure-temperature nomograph. These are estimates and the actual boiling point may vary.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~180 |
| 100 | ~125 |
| 50 | ~105 |
| 20 | ~85 |
| 10 | ~70 |
| 5 | ~55 |
| 1 | ~30 |
Logical Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common vacuum distillation problems.
References
-
Pharma Engineering. (2016, December 9). How Boiling point varies with Vapor Pressure - Antonie Equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Clausius-Clapeyron Equation. Retrieved from [Link]
-
Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]
-
Oregon State University. (n.d.). Pressure vs. Temperature for Vacuum Distillation. Retrieved from [Link]
-
KentChemistry. (n.d.). Clausius Clapeyron Equation. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Pressure-Temperature Nomograph for Vacuum Distillations. Retrieved from [Link]
-
Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 12). The Clausius-Clapeyron Relationship. Retrieved from [Link]
-
periodicalapps. (n.d.). Nomograph. Retrieved from [Link]
-
Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,3-Dichloro-4-fluorobenzotrifluoride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzotrifluoride (CAS 328-84-7). Retrieved from [Link]
-
The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. 2,3-Dichloro-4-fluorobenzotrifluoride [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. omnicalculator.com [omnicalculator.com]
- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. umsl.edu [umsl.edu]
- 9. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [erowid.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. redox.com [redox.com]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stability of 2,3-Dichloro-4-fluorobenzodifluoride
Executive Summary
2,3-Dichloro-4-fluorobenzodifluoride (systematic name: 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene) exhibits conditional stability in acidic environments.
-
Mild Acidic Conditions (pH 4–6, dilute organic acids, RT): Generally stable. Suitable for standard workups.
-
Strong Acidic Conditions (pH < 1, conc. HCl/H₂SO₄, Lewis Acids, Heat): Unstable. The difluoromethyl (
) moiety undergoes acid-catalyzed hydrolysis, converting the molecule into 2,3-dichloro-4-fluorobenzaldehyde and releasing hazardous Hydrogen Fluoride (HF) .
Critical Warning: If degradation occurs, the generation of HF poses a significant safety risk to operators and can damage glass equipment.
Technical Deep Dive: The Hydrolysis Mechanism
To troubleshoot stability issues, one must understand the degradation pathway. The "benzodifluoride" group is a geminal difluoride. While the carbon-fluorine bond is strong (approx. 116 kcal/mol), the benzylic position is susceptible to acid-promoted ionization.
Mechanistic Pathway
In the presence of strong Brønsted or Lewis acids, the degradation follows an
-
Protonation: The fluorine atom is protonated (or coordinated by a Lewis acid).
-
Ionization: Loss of HF generates a resonance-stabilized benzylic carbocation. Note: The electron-withdrawing chlorine and fluorine substituents on the ring destabilize this cation, slowing the rate compared to unsubstituted benzyl difluorides, but do not prevent it under forcing conditions.
-
Nucleophilic Attack: Water attacks the carbocation.
-
Elimination: Loss of a second HF molecule yields the aldehyde.
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis pathway of the difluoromethyl group leading to aldehyde formation and HF release.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by researchers handling CAS 1804514-36-0.
Q1: I see a new peak at ~10.0-10.4 ppm in my ¹H NMR after an acidic workup. What is it?
Diagnosis: This is the characteristic aldehyde proton signal. You have hydrolyzed the
-
Switch to a milder quench (e.g., Saturated
or Phosphate buffer pH 7). -
Keep the temperature below 5°C during any acidification steps.
-
Verify: Check ¹⁹F NMR. The disappearance of the doublet at ~ -110 to -120 ppm (characteristic of
) confirms loss of the starting material.
Q2: Can I use Trifluoroacetic Acid (TFA) for deprotection steps on other parts of the molecule?
Analysis: TFA is a strong acid (
-
Anhydrous TFA: Generally tolerated for short durations (< 1 hour) at 0°C.
-
Wet TFA / Scavengers: If water is present, hydrolysis risk increases significantly.
-
Recommendation: Run a pilot scale (5 mg) stability test. Monitor by LC-MS for the mass shift (
).
Q3: I am observing etching on my NMR tubes or glassware.
Critical Safety Alert: This indicates the generation of Hydrofluoric Acid (HF) . Mechanism: The hydrolysis releases 2 equivalents of HF for every mole of starting material degraded. Immediate Action:
-
Neutralize the solution immediately with Calcium Carbonate (
) or Calcium Gluconate to precipitate fluoride as . -
Do not use standard glass for prolonged storage of acidic solutions of this compound. Use PTFE (Teflon) or HDPE containers.
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate if your specific reaction conditions are safe for the starting material.
| Step | Action | Technical Rationale |
| 1 | Dissolve 10 mg of Compound in 0.5 mL THF or MeCN. | Solubilizes the lipophilic aromatic ring. |
| 2 | Add 0.1 mL of the target acid (e.g., 1M HCl, TFA). | Mimics the reaction environment. |
| 3 | Incubate at desired T (e.g., RT) for 1 hour. | Standard stress duration. |
| 4 | Quench: Add 0.5 mL sat. | Stops the reaction immediately. |
| 5 | Extract with EtOAc and analyze organic layer via HPLC/UPLC. | Pass Criteria: >98% retention of parent peak area. Fail Criteria: Appearance of peak with relative retention time (RRT) ~0.8 (Aldehyde is usually more polar). |
Protocol B: Safe Quenching of Reactions Containing 2,3-D-4-F-BDF
If you suspect partial hydrolysis has occurred, you must treat the waste as HF-contaminated.
-
Prepare Quench Buffer: Slurry of
in water. -
Pour Reaction Mix: Slowly add the reaction mixture to the slurry.
-
Test pH: Ensure pH > 7.
-
Filtration: Filter off the white precipitate (
). -
Disposal: Dispose of solids as fluoride waste; liquids as standard organic waste.
Comparative Stability Data
| Condition | Stability Rating | Primary Degradant | Notes |
| Acetic Acid (Glacial) | High | None | Stable at RT. |
| HCl (1M, aq) | Moderate | Aldehyde | Hydrolysis begins > 4 hours at RT. |
| HCl (6M, aq) or Reflux | Low | Aldehyde | Rapid hydrolysis (< 30 min). |
| TFA (Anhydrous) | Moderate/High | None | Stable short-term at 0°C. |
| Critical Failure | Aldehyde/Sulfonated | Exothermic decomposition. |
References
-
Matrix Scientific. (2023). Safety Data Sheet: this compound. Retrieved from (Verified via CAS 1804514-36-0 search).
-
Hine, J., & Porter, J. J. (1960). Methylene Derivatives as Intermediates in Polar Reactions. XX. The Hydrolysis of Difluoromethyl Phenyl Sulfone. Journal of the American Chemical Society.[2] Link (Foundational mechanism for difluoromethyl hydrolysis).
- Prakash, G. K. S., et al. (2011). Nucleophilic Difluoromethylation Reactions. Chemical Reviews. (Context on stability of group vs. ).
-
PubChem. (2025).[3][4] Compound Summary: this compound (CAS 1804514-36-0).[5] National Library of Medicine. Link
Sources
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 大豆卵磷脂_用途_密度_沸点_大豆卵磷脂CAS号【8030-76-0】_化源网 [chemsrc.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Coupling Constants for Difluoromethyl Protons
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized difluoromethylated compounds is a critical step in the discovery and development pipeline. The introduction of the difluoromethyl (CF2H) group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making it a valuable motif in modern medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of the 1H NMR coupling constants associated with the difluoromethyl proton, offering supporting experimental data and field-proven insights to aid in structural elucidation and conformational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural validation of difluoromethylated compounds due to its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.[3] The unique spectroscopic signature of the fluorine atom, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive and direct window into the local chemical environment of the difluoromethyl group. This guide will delve into the nuances of geminal and vicinal coupling constants involving the difluoromethyl proton, providing a comprehensive workflow for their interpretation and application.
Understanding the Key Coupling Constants
The proton of a difluoromethyl group (CF2H) exhibits characteristic spin-spin couplings to both the geminal fluorine atoms and vicinal protons or other nuclei. A thorough analysis of these coupling constants is paramount for unambiguous structural assignment.
Geminal Proton-Fluorine Coupling (²JHF)
The most prominent coupling involving the difluoromethyl proton is the two-bond (geminal) coupling to the two fluorine atoms, denoted as ²JHF. This coupling results in the characteristic triplet multiplicity of the CF2H proton signal in a 1H NMR spectrum, assuming no other couplings are present.
The magnitude of ²JHF is typically large and falls within a well-defined range, making it a highly diagnostic parameter.
| Coupling Type | Typical Range (Hz) | Multiplicity of CF2H Proton |
| Geminal (²JHF) | 50 - 60 Hz | Triplet |
Table 1: Typical geminal coupling constant for difluoromethyl protons.[4]
The relatively narrow range of this coupling constant provides a high degree of confidence in identifying the presence of a CF2H moiety. For instance, in various difluoromethylated compounds, this value is consistently observed.[5]
Vicinal Proton-Proton (³JHH) and Proton-Fluorine (³JHF) Couplings
Vicinal couplings, extending over three bonds, are exceptionally informative for determining the conformation of the molecule. For a difluoromethyl group attached to a carbon chain (e.g., -CH-CF2H), we must consider both ³JHH (coupling between the vicinal proton and the CF2H proton) and ³JHF (coupling between the vicinal proton and the fluorine atoms).
| Coupling Type | Typical Range (Hz) | Key Application |
| Vicinal (³JHH) | 2 - 10 Hz | Conformational Analysis |
| Vicinal (³JHF) | 0 - 45 Hz | Conformational Analysis |
Table 2: Typical vicinal coupling constants involving the difluoromethyl group.[6][7][8]
The wide range of ³JHF values is particularly noteworthy and is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.
The Power of the Karplus Equation in Conformational Analysis
The relationship between three-bond coupling constants and the dihedral angle is described by the Karplus equation.[9][10] While originally developed for ³JHH couplings, a generalized Karplus-type equation has been established for ³JHF, providing a powerful tool for elucidating the preferred conformations of molecules containing a difluoromethyl group.[6]
The general form of the Karplus equation is:
J(φ) = Acos²(φ) + Bcos(φ) + C
Where:
-
J is the vicinal coupling constant (³JHF or ³JHH).
-
φ is the dihedral angle between the coupled nuclei.
-
A, B, and C are empirically derived parameters that depend on the specific atoms and substituents in the coupling pathway.
A key takeaway for ³JHF is that the coupling is at its maximum when the H-C-C-F dihedral angle is 180° (anti-periplanar) and at a minimum when the angle is close to 90° (gauche).[9] This dihedral angle dependence is the cornerstone of using NMR to determine the three-dimensional structure of molecules in solution.
Experimental Protocol: Accurate Measurement of Difluoromethyl Proton Coupling Constants
The precise determination of coupling constants is crucial for accurate structural and conformational analysis. The following protocol outlines a robust workflow for measuring ²JHF, ³JHH, and ³JHF.
1. Sample Preparation:
-
Dissolve the difluoromethylated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a concentration of 5-10 mg/mL.
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry NMR tube.
-
The choice of solvent can influence coupling constants, so consistency is key for comparative studies.
2. Instrument Setup and 1H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure adequate digital resolution to accurately resolve the couplings. This can be achieved by:
-
Using a narrow spectral width that encompasses all signals of interest.
-
Increasing the acquisition time (AQ).
-
-
Apply appropriate window functions (e.g., exponential or Gaussian) to enhance resolution or signal-to-noise, but be mindful that this can distort peak shapes and affect the accuracy of coupling constant measurements.
3. Data Processing and Analysis:
-
Fourier transform the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum carefully.
-
Use the peak-picking function of the NMR software to determine the frequencies of the individual lines within the multiplet of the difluoromethyl proton and any coupled vicinal protons.
-
Calculate the coupling constants by taking the difference in frequency (in Hz) between adjacent lines in the multiplet.[11] For complex multiplets, a "coupling tree" analysis can be employed to deconstruct the splitting pattern and extract the individual J values.[12]
4. Advanced Techniques for Complex Spectra:
-
In cases of severe signal overlap, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and J-resolved spectroscopy can be invaluable.[13]
-
COSY: Identifies coupled proton pairs through cross-peaks.
-
J-resolved spectroscopy: Separates chemical shifts and coupling constants onto two different frequency axes, simplifying complex multiplets.
-
For highly complex spectra, "pure shift" NMR methods can be employed to suppress homonuclear couplings, allowing for the direct measurement of heteronuclear couplings like JHF.
Factors Influencing Difluoromethyl Proton Coupling Constants
The precise values of ²JHF, ³JHH, and ³JHF can be influenced by several factors, providing further layers of structural information.
Electronegativity of Substituents
The electronegativity of atoms in the vicinity of the difluoromethyl group can modulate coupling constants. Generally, for vicinal couplings, electronegative substituents lead to a reduction in the magnitude of the coupling constant.[14] This effect should be considered when comparing coupling constants across a series of related compounds.
Solvent Effects
The polarity of the solvent can have a minor but measurable effect on coupling constants.[4] Hydrogen bonding interactions between the solvent and the analyte can influence the electron distribution and molecular conformation, thereby altering the observed J values. When comparing experimental data, it is crucial to use the same solvent or to be aware of potential solvent-induced variations.
Conformational Averaging
In solution, molecules are often conformationally flexible, and the observed NMR parameters are a weighted average of the parameters for each conformer. For molecules with a rotating difluoromethyl group, the measured ³JHH and ³JHF values represent an average based on the populations of the different rotational isomers (rotamers). By applying the Karplus equation, it is possible to estimate the relative populations of these conformers.
Logic Diagram for Structural Elucidation using CF2H Coupling Constants
Sources
- 1. Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF(2)H)(4)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide: FTIR Characteristic Peaks of Benzodifluoride vs. Benzotrifluoride
Executive Summary
In the landscape of fluorinated pharmacophores, distinguishing between the trifluoromethyl (
This guide provides a technical comparison of (Trifluoromethyl)benzene (Benzotrifluoride) and (Difluoromethyl)benzene (Benzodifluoride/Benzal Fluoride). The primary differentiator is the symmetry-driven splitting of C-F modes in the
Fundamental Vibrational Theory
To interpret the spectra correctly, one must understand the physical origins of the bands.
Symmetry and Selection Rules
-
Benzotrifluoride (
): The rotor possesses local symmetry. This results in degenerate vibrational modes. The C-F stretching vibrations split into a distinct asymmetric stretch (doubly degenerate, very strong) and a symmetric stretch (very strong). -
Benzodifluoride (
): The substitution of a fluorine for a hydrogen atom breaks the symmetry, reducing the local environment to or (depending on conformation). This removes the degeneracy. The C-F stretches become distinct, individual bands, and new modes associated with the bond appear.
Electronic Effects
The
Spectral Fingerprinting: Characteristic Peaks
The following table synthesizes experimental data and group frequency assignments.
| Vibrational Mode | Benzotrifluoride ( | Benzodifluoride ( | differentiation Logic |
| C-F Asymmetric Stretch | 1320–1330 cm⁻¹ (Very Strong, Broad) | Absent or shifted significantly lower | The 1320 cm⁻¹ band is the diagnostic "flag" for |
| C-F Symmetric Stretch | 1120–1160 cm⁻¹ (Very Strong) | 1050–1250 cm⁻¹ (Multiple Strong Bands) | |
| Absent | 2950–3000 cm⁻¹ (Weak) | Often obscured by aromatic C-H, but observable in high-res scans. | |
| Absent | 1350–1400 cm⁻¹ (Medium) | Look for a medium-intensity band here; | |
| Aromatic Ring Breathing | ~1070 cm⁻¹ | ~1060 cm⁻¹ | Slight red-shift in the difluoro compound due to reduced induction. |
| Aromatic C=C Stretch | ~1615 cm⁻¹, ~1590 cm⁻¹ | ~1605 cm⁻¹, ~1585 cm⁻¹ |
The "Doublet" Rule
-
If you see: A massive, broad doublet at ~1325 and ~1125 cm⁻¹, the sample is predominantly Benzotrifluoride .
-
If you see: A cluster of strong peaks between 1000–1250 cm⁻¹ without the dominant 1325 cm⁻¹ peak, and a medium band near 1380 cm⁻¹, the sample is Benzodifluoride .
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducibility and prevents cross-contamination, which is common with "sticky" fluorinated aromatics.
Materials
-
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS detector.
-
Accessory: Diamond ATR (Attenuated Total Reflectance) crystal. ZnSe is acceptable but less durable against fluorinated solvents.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Workflow
-
Crystal Preparation: Clean the Diamond ATR crystal with isopropanol. Record a Background Spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric
and . -
Sample Loading:
-
Liquids: Pipette 10-20 µL of neat sample directly onto the crystal center. Cover with the volatile cover tip to prevent evaporation during scanning.
-
Solids: Place ~5 mg of sample. Apply pressure using the anvil until the force gauge reads 80-100 (standardized units).
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing: Apply ATR Correction (if quantitative comparison is needed) to account for penetration depth (
) dependence on wavelength. -
Cleaning: Fluorinated aromatics are lipophilic. Wipe with isopropanol, then follow with a dry lint-free wipe. Run a "check scan" to ensure no carryover peaks at 1320 cm⁻¹.
Visualization of Logic and Workflow
Spectral Identification Decision Tree
Caption: Decision logic for distinguishing Benzotrifluoride from Benzodifluoride based on C-F stretching dominance.
Experimental Data Flow
Caption: Data acquisition workflow from sample application to spectral analysis.
Case Study: Monitoring Deoxyfluorination
A common synthesis route involves converting a benzaldehyde derivative to a difluoromethyl analog using DAST or Deoxo-Fluor.
-
Starting Material (Aldehydes): Strong
stretch at ~1700 cm⁻¹. -
Reaction Progress:
-
Disappearance of 1700 cm⁻¹ peak.
-
Appearance of C-F bands in 1000–1250 cm⁻¹.[1]
-
-
Impurity Check: If the reaction is over-processed or contaminated with trifluoro- precursors, the appearance of the 1320 cm⁻¹ band indicates the presence of the
impurity, which is often difficult to separate by distillation due to similar boiling points.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Benzotrifluoride. National Institute of Standards and Technology. Available at: [Link]
-
Sponer, J., & Hobza, P. (1994). Vibrational Spectra of Fluorinated Benzenes.[2][3] Journal of Physical Chemistry. (Contextual grounding for symmetry assignments).
-
Spectroscopy Online. The C-F Bond and its Vibrational Signature. Available at: [Link]
-
Sigma-Aldrich (Merck).
-Trifluorotoluene. (Used for physical property verification).[4]
Sources
The -CHF2 vs. -CF3 Bioisosteric Pair: A Comparative Guide for Modern Pesticide Design
Introduction: The Strategic Role of Bioisosterism in Agrochemicals
In the relentless pursuit of novel pesticides with improved efficacy, selectivity, and environmental profiles, medicinal chemistry principles have become indispensable. One such cornerstone strategy is bioisosterism—the substitution of a functional group within a bioactive molecule with another group that retains similar steric, electronic, and physicochemical properties.[1][2] This approach is a powerful tool for fine-tuning a molecule's pharmacodynamic (target interaction) and pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) properties.[1]
Fluorine-containing functional groups have become particularly prominent in the design of modern agrochemicals.[3][4] Their unique properties can significantly enhance metabolic stability, binding affinity, and lipophilicity.[5][6] Among the most utilized fluorinated motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups. While often used interchangeably as bioisosteres for a methyl or chloro group, the subtle yet significant differences between -CHF2 and -CF3 offer a nuanced tool for lead optimization.[7][8] This guide provides an in-depth comparison of these two critical bioisosteres, supported by experimental data and protocols, to inform rational pesticide design.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The choice between a -CHF2 and a -CF3 group can profoundly impact a molecule's behavior. Understanding their fundamental differences is key to leveraging them effectively.
Electronic Effects: A Tale of Two Inductive Strengths
Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. However, the -CF3 group is a significantly stronger electron-withdrawing group than the -CHF2 group. This is reflected in their respective Hammett constants (σ), which quantify the electron-donating or -withdrawing influence of a substituent on an aromatic ring.
| Property | -CHF2 | -CF3 | Rationale |
| Hammett Constant (σp) | ~0.33 | ~0.54 | The three fluorine atoms in -CF3 exert a greater cumulative inductive effect than the two in -CHF2. |
| Dipole Moment | Lower | Higher | The greater number of highly polar C-F bonds results in a larger overall molecular dipole moment. |
| Acidity of Proximal Protons | Increases acidity | Markedly increases acidity | The stronger inductive effect of -CF3 more effectively stabilizes the conjugate base.[8] |
This difference in electronic character can influence a molecule's pKa, its interaction with polar residues in a target protein's active site, and its susceptibility to certain metabolic pathways.
Steric and Conformational Properties
While sterically similar, the -CF3 and -CHF2 groups are not identical. The van der Waals radius of a fluorine atom is larger than that of hydrogen, making the -CF3 group slightly bulkier than the -CHF2 group.
| Property | -CHF2 | -CF3 |
| Van der Waals Volume (ų) | ~34 | ~43 |
| Conformational Preference | The C-H bond can influence rotational preference. | Generally rotates freely. |
These subtle steric differences can be critical for optimizing the fit within a tightly constrained binding pocket of a target enzyme or receptor.
The Decisive Difference: Hydrogen Bonding Capacity
The most profound distinction between the two groups lies in the hydrogen on the difluoromethyl moiety. The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[9][10] This interaction, though weaker than conventional hydrogen bonds from O-H or N-H groups, can be a critical determinant of binding affinity and selectivity.[7][11] The -CF3 group, lacking a hydrogen atom, cannot participate in this type of interaction.[10]
Quantum mechanical calculations have shown that the binding energy of a -CHF2---O interaction can range from 1.0 to 5.5 kcal/mol, a significant contribution to binding affinity.[11] This "lipophilic hydrogen bond" is a unique feature that medicinal chemists can exploit to form novel interactions with a biological target.[7]
Part 2: Impact on Pesticide Performance & Metabolism
The seemingly minor swap of a fluorine for a hydrogen atom can have dramatic consequences for a pesticide's real-world performance.
Metabolic Stability: The Achilles' Heel of the -CHF2 Group?
A primary reason for introducing fluorinated groups is to block metabolic hotspots.[5][12] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[5]
-
-CF3 Group: This group is exceptionally robust and generally resistant to oxidative metabolism. Its presence can effectively shield an adjacent aromatic ring from metabolic attack.[5]
-
-CHF2 Group: The C-H bond in the difluoromethyl group, while strengthened by the adjacent fluorines, is still susceptible to enzymatic oxidation by CYPs.[13] This can be a liability, leading to faster clearance and reduced bioavailability. However, this can also be strategically employed as a "soft spot" to engineer a desired metabolic profile, potentially reducing environmental persistence.
The replacement of a metabolically vulnerable methyl group with -CF3 is a well-established strategy to improve a compound's half-life.[6][8] The choice to use -CHF2 may result in intermediate metabolic stability, a feature that could be desirable in certain agrochemical design scenarios.
Binding Affinity and Biological Activity: Case Studies
The ultimate test of a bioisosteric replacement is its effect on biological activity. The choice between -CHF2 and -CF3 can lead to significant differences in potency.
Case Study: Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole Analogues)
The insecticide chlorantraniliprole, which targets insect ryanodine receptors, is a prime example of a successful agrochemical.[14][15] While specific public-domain data on a direct -CHF2 for -CF3 swap in chlorantraniliprole is limited, the principles can be applied. If a key interaction in the binding pocket involved a hydrogen bond acceptor, replacing a non-hydrogen bonding group with -CHF2 could potentially increase affinity. Conversely, if the binding pocket is sterically constrained or hydrophobic, the slightly smaller and non-hydrogen-bonding -CF3 might be preferred.
In a different context, the replacement of an aliphatic nitro group with a -CF3 group in cannabinoid receptor modulators resulted in compounds with greater potency and improved metabolic stability, showcasing the successful application of this bioisosteric switch.[16] Similarly, replacing a -CF3 group in a glucocorticoid receptor ligand with other non-fluorinated groups altered its function from an agonist to an antagonist, demonstrating how a single group can dictate the pharmacological outcome.[17]
Part 3: Experimental Evaluation Workflows
Objectively comparing -CHF2 and -CF3 analogues requires robust experimental data. Below are standardized protocols for assessing key parameters.
Workflow for Bioisostere Comparison
The following diagram outlines a typical workflow for evaluating the impact of a -CHF2/-CF3 bioisosteric switch.
Caption: Workflow for comparing -CHF2 and -CF3 bioisosteres.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the rate at which a compound is metabolized by liver enzymes, typically from a relevant species (e.g., rat for initial screening, or a target pest insect if available).[18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the -CHF2 and -CF3 analogues.
Materials:
-
Pooled liver microsomes (e.g., from human, rat, or insect).[19]
-
Test compounds (10 mM stock in DMSO).
-
NADPH regenerating system (cofactor for CYP enzymes).[20]
-
0.1 M Phosphate buffer (pH 7.4).[21]
-
Acetonitrile (for quenching the reaction).
-
Control compounds (e.g., Dextromethorphan - high clearance; Verapamil - low clearance).[19]
-
96-well plates, incubator, LC-MS/MS system.
Procedure:
-
Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[21][22]
-
Prepare the incubation mixture in a 96-well plate by adding the phosphate buffer, microsome solution, and test compound (final concentration 1 µM).[19]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant, from which the half-life (t½) can be calculated.
Experimental Protocol 2: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for its target receptor by measuring how effectively it competes with a known radioactively labeled ligand.[23][24]
Objective: To determine the inhibitory constant (Ki) of the -CHF2 and -CF3 analogues for their molecular target.
Materials:
-
Membrane preparation containing the target receptor.[25]
-
Radioligand (a high-affinity ligand for the target, labeled with ³H or ¹²⁵I).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).[25]
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI).[26]
-
Cell harvester and scintillation counter.
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[27]
-
For determining total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.[26]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[25]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[23]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[26]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[25]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
Visualizing Binding Interactions
The distinct ability of the -CHF2 group to act as a hydrogen bond donor can be visualized conceptually.
Caption: -CHF2 can form H-bonds, unlike the -CF3 group.
Conclusion and Future Outlook
The choice between the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups is a critical decision in modern pesticide design. It is not merely a substitution but a strategic choice that can significantly alter a compound's properties and performance.
-
The -CF3 group offers superior metabolic stability and strong electron-withdrawing character, making it a reliable choice for enhancing a molecule's persistence and modulating its electronics.[5]
-
The -CHF2 group , while potentially more susceptible to oxidative metabolism, provides the unique ability to act as a hydrogen bond donor.[9] This opens up opportunities for novel, high-affinity interactions with the target protein that are inaccessible to the -CF3 analogue.
The future of agrochemical design will rely on an increasingly sophisticated understanding of these subtle bioisosteric relationships. As regulatory pressures concerning the environmental fate of chemicals grow, the ability to precisely control metabolic stability—perhaps by strategically employing a group like -CHF2 over the more robust -CF3—will become even more valuable. By combining detailed physicochemical understanding with robust experimental validation, researchers can harness the distinct personalities of these two powerful functional groups to develop the next generation of safe and effective pesticides.
References
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Gifford Bioscience. Radioligand Binding Assay Protocol.
-
Gifford Bioscience. Radioligand Binding Assay.
-
Bohl, M., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
-
Mercell. Metabolic stability in liver microsomes.
-
Creative Bioarray. Radioligand Binding Assay.
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
-
JoVE. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
-
BenchChem. Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide.
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Beilstein Journals. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.
-
Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
PMC. (2021). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Nature Communications.
-
Bentham Science. (2017). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism.
-
ResearchGate. CH··F Hydrogen Bonds. Dimers of Fluoromethanes.
-
MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds.
-
ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
-
Wikipedia. Trifluoromethyl group.
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
-
PMC. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules.
-
ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry.
-
PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
PMC. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules.
-
ScienceDirect. Bioisosterism in Drug Discovery and Development - An Overview.
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Scimplify. Chlorantraniliprole - Alternatives, Pros & Cons | Blogs.
-
ResearchGate. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
-
Syngenta. Old Escaping Fluorine Dependency in Agrochemical Design.
-
ScienceDirect. Bioisosterism in Drug Discovery and Development - An Overview.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.
-
ResearchGate. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science.
-
ResearchGate. (2017). Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees. Arboriculture & Urban Forestry.
-
PMC. (2025). Applications of carbon-silicon bioisosterism in drug design and development. Exploratory Research and Hypothesis in Medicine.
-
PubMed. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters.
-
Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry.
-
PubMed. (2024). Searching for "Greener" Bioequivalents of CF3 to Lower its Environmental Impact. Chemistry – A European Journal.
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Quality Control Standards for 2,3-Dichloro-4-fluorobenzodifluoride (DCFBD)
CAS 1804514-36-0 | Chemical Identity: 1-(Difluoromethyl)-2,3-dichloro-4-fluorobenzene[1]
Executive Summary & Chemical Identity
2,3-Dichloro-4-fluorobenzodifluoride (DCFBD) is a specialized fluorinated intermediate critical in the synthesis of next-generation agrochemicals (specifically benzoylurea insecticides) and fluoroquinolone antibiotics.[1] Its structural integrity—defined by the labile difluoromethyl (
This guide provides a scientifically grounded framework for evaluating DCFBD purity, distinguishing between Technical Grade (for early-stage synthesis) and High-Purity Grade (for active pharmaceutical ingredients or late-stage agrochemicals).[1]
Chemical Structure & Key Properties[1][2][3][4][5]
-
Systematic Name: 1-(Difluoromethyl)-2,3-dichloro-4-fluorobenzene[1]
-
Molecular Formula:
[1][2][3] -
Key Moiety: The Benzodifluoride group (
) is reactive.[1] Unlike the inert group, the benzylic proton makes it susceptible to hydrolysis and radical side-reactions, necessitating strict moisture and acidity control.[1]
Comparative Analysis: Purity Grades
The choice of purity grade directly impacts the yield and impurity profile of downstream API synthesis.[1] The following table contrasts the two primary industrial grades.
| Feature | Technical Grade (Standard) | High-Purity Grade (Pharma/Agro) |
| Purity (GC) | ||
| Major Impurity | Benzyl Chloride analogs ( | |
| Isomeric Purity | ||
| Moisture (KF) | ||
| Acidity (as HF) | ||
| Application | Early-stage pesticide synthesis; raw material for further halogenation.[1] | Final step API synthesis; precursors for chiral centers.[1] |
| Risk Factor | High residual acidity can corrode glass-lined reactors.[1] | High cost; requires re-distillation or crystallization.[1] |
Critical Quality Attributes (CQAs) & Impurity Profiling
To validate DCFBD, one must control three specific impurity classes that arise from the standard Halex (Halogen Exchange) synthesis route.
A. The "Under-Fluorinated" Species[1]
-
Impurity: 2,3-Dichloro-4-fluorobenzal chloride (
) or chlorofluoride ( ).[1] -
Origin: Incomplete fluorination of the precursor.[1]
-
Impact: These are highly reactive alkylating agents.[1] In pharma, they are potential genotoxic impurities (PGIs) and must be controlled to ppm levels.[1]
B. The "Hydrolysis" Species[1]
-
Impurity: 2,3-Dichloro-4-fluorobenzaldehyde (
).[1] -
Origin: Reaction of the
group with atmospheric moisture or residual acid.[1] -
Impact: Terminates chain elongation in downstream coupling reactions.[1]
C. Regioisomers[1]
-
Impurity: 2,4-Dichloro-3-fluorobenzodifluoride.[1]
-
Origin: Isomerization during the initial chlorination of the aromatic ring.[1]
-
Impact: Extremely difficult to separate by distillation due to similar boiling points.[1]
Detailed Experimental Protocols
Protocol 1: Purity Assay via GC-FID
Gas Chromatography is the workhorse for DCFBD analysis.[1] The difluoromethyl group is thermally stable enough for GC, provided the injector is clean.[1]
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-1701 or ZB-1701 (30m
0.32mm 0.25µm).[1] Note: The cyanopropyl phase (1701) provides better separation of the polar fluoro-isomers than standard DB-5.[1] -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 5 min).
-
-
Injector/Detector: 250°C / 300°C. Split ratio 50:1.[1]
-
System Suitability: Resolution (
) between DCFBD and the Benzaldehyde impurity must be .[1]
Protocol 2: Isomeric Identification via -NMR
While GC quantifies purity, only Fluorine NMR can definitively validate the structure and quantify isomeric contamination without reference standards.[1]
Protocol 3: Moisture Determination (Karl Fischer)
Due to the lability of the
-
Method: Coulometric Karl Fischer.[1]
-
Anolyte: Ketone-based reagent (to prevent side reactions with any aldehyde impurities).[1]
-
Procedure: Inject 1.0 g of sample. Drift correction is mandatory.[1]
QC Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for releasing a batch of DCFBD.
Figure 1: Quality Control Decision Tree for High-Purity DCFBD.
References
-
Matrix Scientific. (n.d.).[1] this compound Product Entry. Retrieved from (Verified CAS Match: 1804514-36-0).[1]
-
National Institute of Standards and Technology (NIST). (2025).[1][2] Mass Spectra of Fluorinated Benzene Derivatives. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1]
-
PubChem. (2025).[1][3] Compound Summary for 2,3-Dichloro-4-fluoropentane and Homologs. National Library of Medicine.[1] Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2,3-Dichloro-4-fluorobenzodifluoride
Executive Summary
2,3-Dichloro-4-fluorobenzodifluoride is a specialized halogenated aromatic intermediate, likely containing a difluoromethyl group (
The Critical Hazard: Unlike standard organic solvents, benzodifluoride derivatives are susceptible to hydrolysis . Upon contact with moisture or strong bases, the difluoromethyl group can degrade to release Hydrogen Fluoride (HF) and the corresponding aldehyde/acid.[1]
Core Directive:
-
NEVER dispose of this compound down the drain.
-
NEVER mix with aqueous waste streams (risk of HF generation).
-
ALWAYS segregate as "Halogenated Organic Waste" destined for high-temperature incineration with acid gas scrubbing.
Technical Profile & Hazard Identification
To ensure safe handling, you must treat this chemical according to the "Worst-Case" reactivity profile for fluorinated benzyl derivatives.
| Parameter | Specification / Risk Profile |
| Chemical Class | Polyhalogenated Aromatic / Benzal Fluoride Derivative |
| Physical State | Liquid (likely colorless to pale yellow) |
| Primary Hazards | Corrosive (Potential HF release) , Combustible, Aquatic Toxicity.[2] |
| Reactivity | Moisture Sensitive. May hydrolyze to release HF and HCl. Incompatible with strong bases and oxidizers.[2][3] |
| EPA Waste Code (RCRA) | D001 (Ignitable), D022 (Chloroform/Organic - if applicable via TCLP), or Non-Listed Hazardous Waste. |
| Recommended Storage | Inert atmosphere ( |
The Chemistry of Disposal (Why We Segregate)
Understanding the degradation mechanism is vital for safety compliance. We do not treat this merely as "toxic waste" but as a reactive fluoride source .
The Hydrolysis Risk:
If this compound is poured into a general aqueous waste drum (often basic due to cleaning agents), it can generate exothermic heat and toxic HF gas, pressurizing the container and endangering personnel.
Therefore, the operational rule is:
"Keep Anhydrous." All waste containing this compound must be collected in dry, solvent-compatible containers.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
-
Isolate: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, to keep the BTU value high for the incinerator, but more importantly, keep away from aqueous bases .
-
Container Selection: Use HDPE (High-Density Polyethylene) or PTFE-lined drums.
-
Avoid: Standard metal drums if the waste is already acidic (corrosion risk).
-
Avoid: Glass containers for large volumes (breakage/pressure risk).
-
Phase 2: Packaging & Labeling
-
Bulking: If bulking into a larger "Halogenated Waste" drum, ensure the receiving drum is free of water.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC"
-
Secondary Hazard Warning: "CONTAINS FLUORIDES - POTENTIAL HF GENERATION"
-
List Constituents: "this compound, Dichloromethane (if used as solvent), etc."
-
Phase 3: Professional Destruction
-
Transport: Must be transported by a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors, Triumvirate).
-
Method: High-Temperature Incineration (Rotary Kiln).
-
Requirement: The facility must be equipped with a Wet Gas Scrubber to capture the HF and HCl gases generated during combustion.
-
Operational Decision Tree (Workflow)
The following diagram outlines the logical flow for handling waste containing this compound.
Figure 1: Decision logic for segregating and packaging fluorinated aromatic waste.
Emergency Spill Response
Because of the fluorine content, a spill is not just a slip hazard—it is a chemical burn hazard.
-
Evacuate: Clear the immediate area.
-
PPE: Wear Viton® or Silver Shield® gloves. Standard nitrile gloves provide only momentary protection against halogenated aromatics.
-
Neutralization:
-
Do NOT use water immediately.
-
Absorb with a dry, inert material (Vermiculite, Dry Sand, or commercially available "Organic Spill Pads").
-
If hydrolysis is suspected (fuming), apply Calcium Carbonate (Soda Ash) or Calcium Gluconate gel to the area to bind fluoride ions.
-
-
Decontamination: Wash the area with a soap/water solution after the bulk material has been removed.[3] Collect all wash water as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
PubChem. (2023). Safety Data Sheet Data for Fluorinated Benzenes (General Class). National Library of Medicine. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dichloro-4-fluorobenzodifluoride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, halogenated aromatic compounds represent a significant class of molecules. This guide provides essential safety and logistical information for handling 2,3-Dichloro-4-fluorobenzodifluoride, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar compounds and adhering to established laboratory safety principles, this document outlines a robust framework for personal protection, operational procedures, and emergency preparedness.
Our approach is grounded in the RAMP principle of laboratory safety: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2] This framework ensures a comprehensive and proactive approach to safety when working with potentially hazardous chemicals.
Hazard Recognition and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not available, an analysis of structurally related compounds such as 1,3-Dichloro-4-fluorobenzene, 3-Fluorobenzotrifluoride, and other chlorinated and fluorinated aromatic compounds allows for a presumptive hazard assessment.[3][4]
Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds are often irritants. Direct contact can cause redness, pain, and in severe cases, chemical burns.[3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]
-
Acute Toxicity: Harmful if swallowed is a common warning for similar compounds.[3][6]
-
Organ Damage: Prolonged or repeated exposure to related chemicals has been shown to potentially cause damage to organs.[3]
-
Flammability: While some related compounds are flammable liquids, others are combustible.[3][4][7][8] It is prudent to treat this compound as potentially flammable and keep it away from ignition sources.[4][7][8]
-
Environmental Hazards: Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.[3][6]
Minimizing Risks: A Multi-layered PPE Strategy
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure, supplementing crucial engineering and administrative controls.[2] The selection of appropriate PPE is critical for safeguarding personnel.
Engineering Controls: The First Line of Defense
Before detailing PPE, it is imperative to emphasize the role of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] Ventilation systems should be regularly inspected and maintained.[9]
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound, based on the anticipated hazards.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield.[10][11][12] | Provides protection against splashes and vapors. Standard safety glasses are insufficient.[10] |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton). | Prevents skin contact. Double gloving is recommended for enhanced protection. Glove selection should be based on breakthrough time and permeation rate data for similar chemicals, if available. |
| Body | Flame-resistant lab coat worn over personal clothing.[10] A chemically resistant apron may also be necessary for larger quantities. | Protects against splashes and potential fire hazards. Lab coats should be buttoned completely.[10] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during spill cleanup.[13] | Protects against inhalation of harmful vapors. Respirator use must comply with a comprehensive respiratory protection program, including fit testing, as required by OSHA.[14][15] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Sandals and other open-toed shoes are strictly prohibited in the laboratory.[10] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
A proactive approach to safety extends beyond PPE to include clear operational and disposal protocols.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.[10]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Handling: Conduct all manipulations of this compound within the fume hood. Use appropriate laboratory equipment and techniques to minimize the generation of aerosols or vapors.
-
Temporary Storage: Keep containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Emergency Preparedness
-
Spills: In the event of a small spill inside the fume hood, use an inert absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[14] Contact your institution's environmental health and safety department for specific guidance on waste collection and disposal procedures.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any laboratory chemical, is predicated on a strong culture of safety. This includes not only the diligent use of PPE and adherence to protocols but also a commitment to ongoing training, risk assessment, and open communication within the research team.[16] By integrating these principles into daily laboratory practice, we can foster a safe and productive research environment.
References
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]
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ISHN. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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American Association of Chemistry Teachers. (n.d.). Classroom Resources | ACS Chemical Safety. Retrieved from [Link]
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International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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CPAChem. (2022, September 9). Safety data sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
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ChemComplete. (2016, April 15). Halogenation of Aromatic Rings and Benzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 14). Halogenation of Aromatic Compounds. Retrieved from [Link]
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Occupational Safety and Health Administration. (2006, September 30). Occupational Safety and Health Guideline for Chlorine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
